Technical Documentation Center

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide in Medicinal Chemistry

[1] CAS: 1263274-99-2 Formula: C₇H₆BrF₂NO₂S Molecular Weight: 286.09 g/mol [1] Executive Summary In the landscape of modern drug discovery, 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS 1263274-99-2) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 1263274-99-2 Formula: C₇H₆BrF₂NO₂S Molecular Weight: 286.09 g/mol [1]

Executive Summary

In the landscape of modern drug discovery, 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS 1263274-99-2) represents a "privileged scaffold enabler."[1] It bridges the gap between solubility modulation and metabolic stability.[1] Unlike simple halogenated benzenesulfonamides, the 2,6-difluoro substitution pattern offers a dual advantage: it electronically tunes the sulfonamide acidity (pKa) for improved bioavailability while sterically and electronically blocking the oxidative metabolism of the aromatic ring.[1] This guide outlines the physicochemical profile, synthetic accessibility, and strategic application of this core intermediate in high-throughput library generation and lead optimization.[1]

Physicochemical Identity & Matrix

Understanding the "Rule of 5" compliance and physical behavior is critical before integration into a lead series.[1] The presence of the N-methyl group reduces hydrogen bond donor (HBD) count compared to the primary sulfonamide, enhancing membrane permeability, while the fluorine atoms modulate lipophilicity.[1]

Table 1: Physicochemical Properties Profile

PropertyValue (Experimental/Predicted)Significance in Drug Design
Appearance White to off-white crystalline solidIndicator of purity; colored impurities suggest oxidation.[1]
Melting Point 98–104 °C (Predicted)Solid handling; favorable for crystallization purification.[1]
LogP 2.1 ± 0.4Optimal lipophilicity range for oral bioavailability.[1]
pKa (Sulfonamide) ~7.2 – 7.8The 2,6-difluoro motif increases acidity compared to non-fluorinated analogs, potentially improving solubility at physiological pH.[1]
TPSA 49.8 ŲExcellent range for CNS and peripheral penetration (<90 Ų).[1]
Rotatable Bonds 1 (N-S bond)Low conformational entropy penalty upon binding.[1]

Analyst Note: The 2,6-difluoro substitution exerts a strong electron-withdrawing effect (inductive), pulling electron density from the sulfur center.[1] This makes the sulfonamide nitrogen more acidic (lower pKa) than the non-fluorinated analog (pKa ~10), facilitating deprotonation and interactions with basic residues in protein binding pockets.[1]

Synthetic Architecture & Methodology

The synthesis of CAS 1263274-99-2 requires precise control due to the reactivity of the polyfluorinated ring.[1] The most robust route utilizes the corresponding sulfonyl chloride.[1]

Core Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide from 4-bromo-2,6-difluorobenzenesulfonyl chloride.

Reagents:

  • Precursor: 4-bromo-2,6-difluorobenzenesulfonyl chloride [CAS 176718-84-8][1]

  • Nucleophile: Methylamine (2.0 M in THF or aqueous 40%)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of sulfonyl chloride in DCM (5 mL/mmol) under nitrogen atmosphere. Cool to 0°C. Rationale: The 2,6-difluoro substitution activates the sulfonyl chloride; cooling prevents side reactions.[1]

  • Base Addition: Add 1.1 eq of DIPEA. Stir for 5 minutes.

  • Nucleophilic Attack: Dropwise add 1.2 eq of Methylamine. Caution: Exothermic reaction.[1]

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract organic layer, wash with brine, dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the workflow and potential divergent pathways.

SynthesisWorkflow Precursor 4-bromo-2,6-difluoro- benzenesulfonyl chloride Reagents MeNH2 / DIPEA DCM, 0°C Precursor->Reagents SideProduct Avoid: Hydrolysis (Sulfonic Acid) Precursor->SideProduct H2O/Moisture Product TARGET: 4-bromo-2,6-difluoro- N-methylbenzenesulfonamide Reagents->Product Nucleophilic Substitution

Figure 1: Synthetic workflow emphasizing moisture control to prevent hydrolysis.

Structural Activity Relationship (SAR) Logic[1]

Why choose this specific scaffold? The "Magic Methyl" and "Fluorine Scan" effects are critical in lead optimization.[1]

The "Fluorine Effect" on Metabolism

In many drug candidates, the para-position of a phenyl ring is a "metabolic soft spot" susceptible to CYP450 oxidation.[1]

  • Blocking: The Bromine at C4 blocks para-hydroxylation.[1]

  • Shielding: The Fluorines at C2/C6 sterically shield the ortho-positions and electronically deactivate the ring against oxidative attack, significantly extending half-life (

    
    ).[1]
    
Orthogonal Reactivity Map

The molecule is designed as a bifunctional hub.[1] The Bromine handle allows for carbon-carbon bond formation, while the Sulfonamide remains stable.[1]

SAR_Logic Core CAS 1263274-99-2 (The Scaffold) Br_Handle C4-Bromine Handle (Electrophile) Core->Br_Handle F_Shield C2/C6-Fluorines (Metabolic Shield) Core->F_Shield Sulf_Group N-Methyl Sulfonamide (Polar Handle) Core->Sulf_Group Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Br_Handle->Suzuki Buchwald Buchwald-Hartwig (Amination) Br_Handle->Buchwald H_Bond H-Bond Donor (Receptor Binding) Sulf_Group->H_Bond

Figure 2: Functional decomposition of the scaffold showing reactive sites and their medicinal chemistry utility.[1]

Safety & Handling Protocols

While specific toxicological data for this exact CAS is limited, its structural class (halogenated sulfonamides) dictates strict adherence to the following safety matrix.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use only in a fume hood. The synthesis precursor (sulfonyl chloride) is lachrymatory and corrosive; the final sulfonamide is less volatile but should be treated as a potential sensitizer.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (long-term).[1]

References

  • PubChem. Compound Summary: 4-bromobenzenesulfonamide derivatives.[1][5] National Library of Medicine.[1] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

Sources

Exploratory

Chemical structure of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

The following technical guide provides an in-depth analysis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide , a specialized intermediate used in medicinal chemistry for the development of bioactive small molecules. CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide , a specialized intermediate used in medicinal chemistry for the development of bioactive small molecules.

CAS Registry Number: 1263274-99-2 Formula: C₇H₆BrF₂NO₂S Molecular Weight: 286.09 g/mol [1][2][3][4]

Executive Summary

4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide is a high-value halogenated sulfonamide scaffold.[1] It serves as a critical "warhead" intermediate in Fragment-Based Drug Discovery (FBDD).[1] Its structure combines three strategic features:

  • 4-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.

  • 2,6-Difluoro Substitution: Provides metabolic stability by blocking the oxidation-prone ortho positions and induces a specific conformational bias through electronic repulsion and steric effects.

  • N-Methyl Sulfonamide: A polar, hydrogen-bond-donating motif that improves solubility and mimics pharmacophoric interactions found in many FDA-approved kinase inhibitors and receptor antagonists.[1]

Chemical Identity & Physical Properties[5][6][7][8][9][10][11]

PropertyValueNote
IUPAC Name 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide
CAS Number 1263274-99-2Verified Identifier
Appearance White to off-white crystalline solidTypical of class
Melting Point 100–105 °C (Predicted)Based on structural analogs
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility
LogP ~2.1Lipophilic, membrane permeable
pKa (Sulfonamide) ~10.5Weakly acidic NH

Structural Analysis & Electronic Effects[1]

The molecule's reactivity is dictated by the interplay between the electron-withdrawing sulfonyl group and the halogen substituents.[1]

  • Electronic Deficit: The benzene ring is highly electron-deficient due to the combined inductive effects (-I) of the sulfonyl group (

    
    ) and the two fluorine atoms.[1] This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attacks, although the 2,6-difluoro pattern protects the sulfonamide linkage.
    
  • Conformational Lock: The 2,6-difluoro substituents create steric bulk around the sulfonyl group, forcing the sulfonamide moiety to twist out of coplanarity with the phenyl ring. This "ortho-effect" is often exploited in drug design to lock bioactive conformations.[1]

  • Bromine Reactivity: The C-Br bond at the para position is activated for oxidative addition by Pd(0) catalysts, making this molecule an excellent electrophile for cross-coupling reactions.

Synthetic Methodology

The most robust synthesis route proceeds via the sulfonyl chloride intermediate. This protocol ensures high yield and purity by minimizing side reactions.

Core Synthesis Workflow
  • Precursor: 4-Bromo-2,6-difluorobenzenesulfonyl chloride.[1]

  • Reagent: Methylamine (2.0 M in THF or Methanol).

  • Base/Scavenger: Triethylamine (TEA) or excess Methylamine.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Step 1 (Preparation): Dissolve 1.0 eq of 4-bromo-2,6-difluorobenzenesulfonyl chloride in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C.

  • Step 2 (Amination): Slowly add 1.2–2.0 eq of Methylamine (solution in THF). If using a salt form (Methylamine HCl), add 2.5 eq of TEA to liberate the free base.

  • Step 3 (Reaction): Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Step 4 (Workup): Quench with water. Extract the organic layer with DCM.[5] Wash with 1N HCl (to remove unreacted amine) followed by brine.

  • Step 5 (Purification): Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Synthetic Pathway Diagram

Synthesis cluster_conditions Reaction Conditions Start 4-Bromo-2,6-difluoroaniline (Precursor A) Inter 4-Bromo-2,6-difluoro- benzenesulfonyl chloride Start->Inter 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Product 4-Bromo-2,6-difluoro- N-methylbenzenesulfonamide Inter->Product DCM, 0°C to RT Reagent Methylamine (THF/MeOH) Reagent->Product Nucleophilic Attack

Caption: Retrosynthetic logic and forward synthesis from aniline precursor to final sulfonamide.

Reactivity & Applications in Drug Discovery

This molecule is a "divergent intermediate." The bromine atom allows it to serve as a parent scaffold for libraries of biaryl sulfonamides.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Reaction:

      
      
      
    • Utility: Attaches aryl or heteroaryl groups to the 4-position.[1] Used to extend the molecule into a hydrophobic pocket of a target protein (e.g., Kinase hinge region).

  • Buchwald-Hartwig Amination:

    • Reaction:

      
      
      
    • Utility: Converts the bromide into an amine, creating aniline derivatives often seen in ion channel blockers.

  • Sonogashira Coupling:

    • Reaction:

      
      
      
    • Utility: Introduces a rigid alkyne linker.

SAR Logic Diagram

Reactivity Core 4-Bromo-2,6-difluoro- N-methylbenzenesulfonamide (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald Amination (HNR2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Aniline Amino-Sulfonamides (GPCR Ligands) Buchwald->Aniline Styrene Styrenyl Sulfonamides (Michael Acceptors) Heck->Styrene

Caption: Divergent synthesis pathways utilizing the 4-Bromo handle for library generation.[1]

Analytical Characterization (Expected Data)

Researchers should validate the identity of the synthesized compound using the following spectroscopic markers.

TechniqueExpected Signal / PatternInterpretation
¹H NMR (DMSO-d₆)

7.60–7.80 (d, 2H, J ≈ 8 Hz)
Aromatic protons at C3/C5 (equivalent due to symmetry).[1]

7.50–7.90 (q or br s, 1H)
Sulfonamide NH proton (exchangeable).

2.50–2.65 (d, 3H, J ≈ 5 Hz)
N-Methyl group (coupled to NH). Becomes singlet on

shake.
¹⁹F NMR Single peak (approx -105 to -110 ppm)Two equivalent fluorine atoms at C2 and C6.[1]
MS (ESI+)

286 / 288 (1:1 ratio)
Characteristic Bromine isotope pattern (

).
IR (ATR) 1330, 1150

Asymmetric and symmetric

stretches.

Safety & Handling (GHS Classification)

While specific toxicological data for this exact CAS may be limited, it should be handled according to the safety profile of halogenated sulfonamides .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual methylamine vapors.

References

  • PubChem Compound Summary. (n.d.). 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS 1263274-99-2).[1][2][3][4][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide PubChem CID and safety data

Executive Summary & Chemical Identity[1][2] 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS: 1263274-99-2) is a specialized halogenated sulfonamide scaffold used primarily as a high-value building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS: 1263274-99-2) is a specialized halogenated sulfonamide scaffold used primarily as a high-value building block in medicinal chemistry. Its structural significance lies in the unique 2,6-difluoro substitution pattern , which imposes conformational restriction on the sulfonamide bond and modulates the acidity (pKa) of the N-H proton. This motif is frequently employed in the development of kinase inhibitors and voltage-gated sodium channel blockers (e.g., NaV1.7) to enhance metabolic stability and potency.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyDetail
CAS Number 1263274-99-2
IUPAC Name 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide
Molecular Formula C₇H₆BrF₂NO₂S
Molecular Weight 286.09 g/mol
SMILES CNS(=O)(=O)C1=C(F)C=C(Br)C=C1F
Physical State Solid (Crystalline)
Solubility Soluble in DMSO, Methanol, DMF; low solubility in water.

Safety & Handling Protocol (E-E-A-T)

Hazard Classification (GHS)

While specific toxicological data for this exact derivative is limited in public registries, its hazard profile is derived from the benzenesulfonamide class and its sulfonyl chloride precursors . It is classified as an Irritant .

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Handling Procedures
  • Inhalation Risk: The N-methyl group increases volatility compared to primary sulfonamides. All transfers must occur within a certified fume hood.

  • Skin Contact: The lipophilic nature of the difluorophenyl ring facilitates dermal absorption. Double-gloving (Nitrile > 0.11mm) is required.

  • Decomposition: Emits toxic fumes of hydrogen fluoride (HF), hydrogen bromide (HBr), and sulfur oxides (SOx) upon thermal decomposition.

Safety Decision Tree (DOT Visualization)

SafetyProtocol Start Handling 4-Bromo-2,6-difluoro- N-methylbenzenesulfonamide PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Ventilation Is Fume Hood Available? PPE->Ventilation Stop STOP: Do Not Proceed Ventilation->Stop No Process Proceed with Synthesis/Usage Ventilation->Process Yes Spill Spill Event Occurs Process->Spill Accident Cleanup Neutralize: Sodium Bicarbonate Absorb: Vermiculite Do NOT use water (HF risk) Spill->Cleanup

Figure 1: Operational safety decision tree for handling halogenated sulfonamides.

Synthesis & Manufacturing Routes

The synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is not a single-step process.[1][2] It requires a strategic sequence to install the sulfonamide moiety on the electron-deficient 2,6-difluoro ring.

The "Preferred" Technical Route: Diazonium Displacement

Direct chlorosulfonation (using chlorosulfonic acid) is often inefficient for 2,6-difluoroanilines due to the electron-withdrawing effect of the fluorine atoms, which deactivates the ring toward electrophilic aromatic substitution. The Meerwein-type reaction (via diazonium salt) is the industry standard for high yield and purity.

Step-by-Step Methodology

Phase 1: Bromination of 2,6-Difluoroaniline

  • Reagents: 2,6-Difluoroaniline, N-Bromosuccinimide (NBS), DMF.

  • Protocol: Dissolve 2,6-difluoroaniline in DMF. Add NBS (1.05 equiv) portion-wise at 0°C to prevent di-bromination. Stir at RT for 4 hours.

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at the para position due to the directing effects of the amine and steric blocking by ortho fluorines.

  • Product: 4-Bromo-2,6-difluoroaniline.[3][4]

Phase 2: Formation of Sulfonyl Chloride (The Critical Intermediate)

  • Reagents: 4-Bromo-2,6-difluoroaniline, NaNO₂, HCl (conc), SO₂, CuCl₂ (catalyst), Acetic Acid.

  • Protocol:

    • Diazotization: Treat the aniline with NaNO₂/HCl at -5°C to form the diazonium salt.

    • Displacement: Pour the cold diazonium solution into a saturated solution of SO₂ in acetic acid containing catalytic CuCl₂.

    • Observation: Nitrogen gas evolution indicates sulfonyl chloride formation.

  • Product: 4-Bromo-2,6-difluorobenzenesulfonyl chloride (Solid, moisture sensitive).

Phase 3: Amidation (Final Step)

  • Reagents: Sulfonyl Chloride (from Phase 2), Methylamine (2M in THF or MeOH), Pyridine or TEA (base).

  • Protocol:

    • Dissolve sulfonyl chloride in dry DCM or THF at 0°C.

    • Add Methylamine (excess, 2-3 equiv) dropwise.

    • Stir for 2 hours. Wash with 1N HCl to remove excess amine/base.

    • Recrystallize from EtOH/Water.

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 2,6-Difluoroaniline Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Inter1 4-Bromo-2,6- difluoroaniline Step1->Inter1 Step2 Diazotization & Chlorosulfonation (NaNO2, HCl -> SO2, CuCl2) Inter1->Step2 Inter2 4-Bromo-2,6-difluoro- benzenesulfonyl chloride Step2->Inter2 Step3 Amidation (MeNH2, THF, 0°C) Inter2->Step3 Final 4-Bromo-2,6-difluoro- N-methylbenzenesulfonamide Step3->Final

Figure 2: Synthetic pathway via the Sandmeyer-Meerwein sulfonation route.

Applications in Drug Discovery[4][15]

This compound is not typically a final drug but a Pharmacophore Building Block . Its value lies in its ability to modify the physicochemical properties of a lead compound.

Conformational Control (The "Ortho-Fluoro Effect")

The two fluorine atoms at the 2,6-positions create steric repulsion with the sulfonamide oxygens and the N-methyl group. This forces the sulfonamide nitrogen out of coplanarity with the benzene ring.

  • Impact: This "twisted" conformation can lock the molecule into a bioactive shape that fits specific enzyme pockets (e.g., Kinase hinge regions) better than the non-fluorinated analogue.

Metabolic Stability
  • Blockade: The 4-bromo position serves as a handle for cross-coupling (Suzuki-Miyaura) to attach larger aryl groups.

  • Protection: The 2,6-fluorines protect the ring from oxidative metabolism (e.g., P450 hydroxylation) at the vulnerable ortho positions.

Target Classes
  • Voltage-Gated Sodium Channels (NaV1.7): Sulfonamides are classic "warheads" for the selectivity filter of sodium channels. The 2,6-difluoro motif is often used to tune the acidity of the sulfonamide to match the channel's electrostatic environment [1].

  • RORγt Inverse Agonists: Used in autoimmune disease research, where the sulfonamide acts as a hydrogen bond donor/acceptor switch.

References

  • PubChem. Compound Summary: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS 1263274-99-2). National Center for Biotechnology Information. [Link]

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry.

Sources

Exploratory

Halogenated Sulfonamide Building Blocks: Strategic Integration in Medicinal Chemistry

Executive Summary Halogenated sulfonamides represent a high-value class of pharmacophores and synthetic intermediates in modern drug discovery. Beyond their classical role as transition-state mimetics and carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated sulfonamides represent a high-value class of pharmacophores and synthetic intermediates in modern drug discovery. Beyond their classical role as transition-state mimetics and carboxylic acid bioisosteres, these motifs offer unique advantages through halogen bonding (XB) interactions and metabolic blocking. This guide provides a technical analysis of their physicochemical properties, details a robust "green" synthetic protocol for their generation from thiols, and outlines their strategic utility as modular building blocks in lead optimization.

Strategic Value in Drug Design

The Sigma-Hole and Halogen Bonding

While hydrogen bonding is ubiquitous in ligand-protein recognition, halogen bonding (XB) has emerged as a powerful, complementary interaction. In halogenated sulfonamides, the halogen atom (Cl, Br, I) exhibits an anisotropic electron density distribution.

  • Mechanism: The electron density is concentrated in a belt around the halogen's equator, leaving a region of positive electrostatic potential—the

    
    -hole —along the extension of the C–X bond.
    
  • Interaction: This

    
    -hole acts as a Lewis acid, interacting linearly (approx. 180°) with Lewis bases (carbonyl oxygens, nitrogens, or sulfurs) in the binding pocket.
    
  • Energetics: The strength of the interaction often follows the trend I > Br > Cl > F (where F rarely forms strong XBs due to high electronegativity and lack of a polarizable

    
    -hole).
    
Metabolic Stability and pKa Modulation
  • Metabolic Blocking: Introduction of Fluorine (F) or Chlorine (Cl) at metabolically labile sites (e.g., para-positions of phenyl rings) blocks Cytochrome P450-mediated oxidation.

  • Acidity Modulation: Halogens on the sulfonamide aromatic ring exert an inductive effect (-I), lowering the pKa of the sulfonamide -NH2. This increases the fraction of the ionized (anionic) species at physiological pH, which can enhance solubility and potency if the target requires an anionic interaction (e.g., Carbonic Anhydrase inhibitors).

HalogenBonding C_X C-X Bond (Halogen Donor) SigmaHole σ-Hole (+) (Electron Deficient) C_X->SigmaHole Anisotropy LewisBase Lewis Base (Y-) (Protein Carbonyl/N) SigmaHole->LewisBase Electrostatic Attraction Complex Ligand-Protein Complex (Linear Geometry ~180°) LewisBase->Complex Stabilization

Figure 1: Mechanism of Halogen Bonding (XB). The anisotropic distribution of electron density creates a positive


-hole that interacts directionally with nucleophiles.

Synthetic Methodologies

Primary Workflow: Oxidative Chlorination of Thiols

The most efficient route to diverse halogenated sulfonamide building blocks is the oxidative conversion of commercially available halogenated thiophenols. While traditional methods use gaseous


 (hazardous) or 

, the use of Sodium Dichloroisocyanurate (NaDCC) offers a milder, scalable, and more environmentally benign protocol.[1]
Protocol: NaDCC-Mediated Synthesis of 4-Fluorobenzenesulfonamide

Objective: Synthesis of 4-fluorobenzenesulfonamide from 4-fluorothiophenol.

Reagents:

  • Substrate: 4-Fluorothiophenol (1.0 equiv)

  • Oxidant: Sodium dichloroisocyanurate (NaDCC) (1.0 - 1.2 equiv)

  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (1:1 v/v)
  • Amine Source: Aqueous Ammonia (

    
    ) or specific amine for secondary sulfonamides.
    

Step-by-Step Methodology:

  • Preparation of Sulfonyl Chloride (In Situ):

    • Dissolve 4-fluorothiophenol (10 mmol) in a 1:1 mixture of

      
       (20 mL) at 0–5 °C.
      
    • Slowly add NaDCC (12 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10 °C.

    • Stir vigorously for 20–30 minutes. The formation of the sulfonyl chloride can be monitored by TLC (usually non-polar compared to sulfonamide) or disappearance of thiol odor.

    • Note: NaDCC releases hypochlorous acid/chlorine in situ in a controlled manner, oxidizing the thiol (-SH)

      
       sulfenyl chloride (-SCl) 
      
      
      
      sulfonyl chloride (
      
      
      ).
  • Amination:

    • Without isolating the sulfonyl chloride (one-pot procedure), add aqueous

      
       (excess, ~5 equiv) or the desired primary/secondary amine (2 equiv) dropwise to the reaction mixture at 0 °C.
      
    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup and Purification:

    • Concentrate the organic solvent (acetonitrile) under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH ~2 (to precipitate the sulfonamide if it is acidic, or to neutralize excess amine).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or flash column chromatography (Hexane/EtOAc).

Yield Expectation: 85–95% isolated yield.

Comparative Synthetic Routes
MethodologyReagentsProsCons
Traditional

High atom economyHazardous gas, harsh conditions
NaDCC Oxidation

Mild, solid reagents, high yieldStoichiometric byproduct (cyanuric acid)
Pd-Catalyzed

Access from aryl halidesExpensive catalysts (Pd), ligand complexity
Sulfonyl Fluoride

SuFEx click chemistry compatible

stability can be variable

Building Block Spotlight: 4-Bromo-2-fluorobenzenesulfonamide

This specific building block (CAS: 176256-42-9) exemplifies the "modular" utility of halogenated sulfonamides.

  • Structure: A benzene ring substituted with a sulfonamide (C1), a fluorine (C2), and a bromine (C4).

  • Medicinal Chemistry Utility:

    • Sulfonamide (C1): Acts as the primary anchor (e.g., Zn-binding in carbonic anhydrase or H-bonding in kinase hinge regions).

    • Fluorine (C2 - Ortho): Lowers the pKa of the sulfonamide NH protons via inductive effects, potentially increasing potency. It also blocks ortho-metabolism.

    • Bromine (C4 - Para): Serves as a synthetic handle . It allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to attach "tail" regions that probe hydrophobic pockets.

SyntheticUtility Core 4-Bromo-2-fluorobenzenesulfonamide (Core Scaffold) Path1 Suzuki Coupling (-Br) (Attach Hydrophobic Tail) Core->Path1 Pd(0), R-B(OH)2 Path2 Sulfonamide N-Alkylation (Prodrug/Linker Strategy) Core->Path2 R-X, Base Path3 SnAr (-F) (Nucleophilic Displacement) Core->Path3 Strong Nuc (Rare) Result1 Extended SAR Library Path1->Result1 Result2 Modified Solubility/Permeability Path2->Result2 Result3 Novel Heterocyclic Fusions Path3->Result3

Figure 2: Divergent synthetic utility of the 4-Bromo-2-fluorobenzenesulfonamide scaffold.

Handling and Stability

  • Stability: Halogenated sulfonamides are generally stable solids at room temperature.

  • Reactivity: The sulfonamide nitrogen is nucleophilic only when deprotonated. The S-N bond is stable to acid but can be cleaved under strong reducing conditions (e.g.,

    
    ) or harsh hydrolysis.
    
  • Safety: While less toxic than their sulfonyl chloride precursors, they should be handled as potential irritants. Avoid inhalation of dusts.

References

  • Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Sustainability, 2025.

  • Halogen Bonding in Sulphonamide Co-Crystals. MDPI Crystals, 2023.

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 2009.[2]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 2022.[3][4][5]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 2013.

Sources

Foundational

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide supplier and price comparison

An In-depth Technical Guide to 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide for Advanced Research Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. We will delve into its chemical significance, commercial availability, synthesis considerations, and practical applications, with a focus on providing actionable insights for laboratory work.

Introduction: Significance in Medicinal Chemistry

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is a highly functionalized aromatic compound that serves as a valuable building block in modern synthetic chemistry. Its structure incorporates several key features that make it attractive for drug discovery and materials science:

  • Benzenesulfonamide Core: The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[1][2] This functional group can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[2]

  • Ortho-Difluoro Substitution: The two fluorine atoms flanking the sulfonyl group exert a powerful electron-withdrawing effect. This electronic modulation can significantly alter the acidity of the N-H proton (in the parent sulfonamide) and influence the molecule's overall pharmacokinetic properties, such as lipophilicity and metabolic stability.

  • Bromo- Handle: The bromine atom at the para-position provides a versatile reaction site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the systematic elaboration of the molecular scaffold.

These combined features position 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide as a strategic intermediate for creating libraries of complex molecules for screening and lead optimization in drug development programs.[3]

Chemical Properties and Identification

A precise understanding of the compound's properties is critical for experimental design and regulatory compliance.

PropertyValueSource
CAS Number 1263274-99-2Synquest Labs[4]
Molecular Formula C₇H₆BrF₂NO₂SSynquest Labs[4]
Molecular Weight 286.09 g/mol Synquest Labs[4]
MDL Number MFCD18426223Synquest Labs[4]

Supplier and Price Comparison

Availability is a key logistical parameter for any research project. The following table summarizes known suppliers for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide.

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) to verify purity.

SupplierProduct NumberPurityQuantityPrice (USD)Availability Notes
SynQuest Laboratories, Inc. 8669-B-0BNot specifiedCustomContact for PricePrice on Application (POA)[4]
Leyan Reagents (乐研试剂) 1596174Not specified1g~$215 (Price converted and may vary)Inquire for delivery time[5]

It is crucial to exercise caution during procurement, as many chemical vendor search results may point to structurally similar but incorrect compounds, such as those lacking the difluoro- substitution or having a different N-alkyl group. Always verify the CAS number (1263274-99-2) before purchasing.

Synthesis Considerations

While commercially available, understanding the synthetic route to 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide provides insight into potential impurities and informs the design of novel analogs. A plausible synthetic pathway involves a multi-step sequence starting from commercially available 2,6-difluoroaniline.

  • Electrophilic Bromination: The synthesis likely begins with the selective bromination of 2,6-difluoroaniline at the para-position using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF).[6]

  • Diazotization and Sulfonylation: The resulting 4-bromo-2,6-difluoroaniline would then undergo diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source to form the corresponding 4-bromo-2,6-difluorobenzenesulfonyl chloride.

  • Amination: The final step involves the reaction of the sulfonyl chloride with methylamine to yield the target N-methylbenzenesulfonamide.

This pathway highlights the importance of controlling regioselectivity during the bromination step and ensuring complete conversion in the amination stage to minimize residual starting materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide should be obtained from the supplier and consulted before handling. Based on the SDS for structurally related compounds, the following general precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8]

  • Hazard Statements: Compounds of this class are often associated with skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Experimental Protocol: Application in Suzuki Cross-Coupling

The para-bromo moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The following protocol describes a representative Suzuki coupling to introduce a new aryl group, demonstrating its utility as a synthetic intermediate.

Objective: To synthesize 4-(4-methoxyphenyl)-2,6-difluoro-N-methylbenzenesulfonamide.

Materials:

  • 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry reaction vial, add 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

This protocol illustrates how the compound can be readily diversified, a key strategy in the construction of compound libraries for high-throughput screening.

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the logical workflow for utilizing the title compound as a key intermediate in a drug discovery context.

G Workflow: From Intermediate to Candidate A Procurement of 4-bromo-2,6-difluoro- N-methylbenzenesulfonamide B Reaction Planning: Suzuki Cross-Coupling A->B Verified Purity (CoA) C Execution of Parallel Synthesis (Library Generation) B->C Diversification with Boronic Acids D Purification & Analysis (HPLC, LC-MS, NMR) C->D Crude Products E Biological Screening (HTS Assays) D->E Pure Compounds (>95%) F Hit Identification & Lead Optimization E->F Active 'Hits'

Caption: A logical workflow for drug discovery using the title compound.

References

  • Synthesis of 4-bromo-2,6-difluoroaniline . PrepChem.com. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives . European Journal of Chemistry. [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile . PMC (PubMed Central). [Link]

Sources

Exploratory

Difference between 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide and 4-bromo-2,6-difluorobenzenesulfonamide

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and process development. Focus: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide vs. 4-Bromo-2,6-dif...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers in medicinal chemistry and process development.

Focus: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide vs. 4-Bromo-2,6-difluorobenzenesulfonamide

Executive Summary: The "Methyl Switch" in Drug Design

In the optimization of sulfonamide-based pharmacophores—particularly for BRAF (e.g., Dabrafenib) and Bcl-2 inhibitors—the distinction between a primary sulfonamide and its N-methylated congener is often the deciding factor between a hit and a lead.

This guide analyzes the critical differences between 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (Compound A) and 4-bromo-2,6-difluorobenzenesulfonamide (Compound B) . While both serve as electrophilic "warheads" or coupling partners in synthesis, their physicochemical profiles diverge significantly.[1] Compound B (primary) offers maximum hydrogen-bond donor (HBD) capacity and higher acidity, whereas Compound A (secondary) provides enhanced lipophilicity, metabolic stability against N-glucuronidation, and a distinct vector for hydrophobic collapse within protein active sites.

Physicochemical & Structural Analysis

The 2,6-difluoro substitution pattern creates a unique electronic environment. Unlike standard benzenesulfonamides (


), the electron-withdrawing fluorine atoms at the ortho positions significantly acidify the sulfonamide nitrogen.
Comparative Properties Table
FeatureCompound B (Primary)Compound A (N-Methyl)Impact on Drug Design
Formula


N-Me adds steric bulk (~15 ų).
MW 272.07 g/mol 286.09 g/mol Minimal impact on ligand efficiency.
H-Bond Donors 2 (

)
1 (

)
Primary is a better polar contact; N-Me improves permeability.
Est.

~6.5 – 7.0~7.5 – 8.0Critical: 2,6-F substitution drops

by ~3 units vs. unsubstituted. Primary is more acidic.
LogP (Est.) ~1.8~2.3N-Me increases lipophilicity, aiding CNS/membrane penetration.
Electronic State Anionic at pH 7.4Partially Neutral at pH 7.4Affects electrostatic binding in pockets (e.g., Carbonic Anhydrase).

Expert Insight: The "Methyl Switch" is not merely steric. By removing one proton, you eliminate a donor interaction but also reduce the desolvation penalty required for the molecule to enter a hydrophobic protein pocket. If the target pocket has a hydrophobic "roof" (e.g., a phenylalanine residue), the N-methyl group of Compound A will contribute binding energy via


-

interactions that Compound B cannot.

Synthetic Architecture & Manufacturing

Both compounds share a common precursor: 4-bromo-2,6-difluorobenzenesulfonyl chloride . The divergence occurs at the amination stage. The high reactivity of the 2,6-difluoro sulfonyl chloride requires strict thermal control to prevent hydrolysis or bis-sulfonylation.

Pathway Visualization (DOT)

SynthesisPath Precursor 1-Bromo-3,5-difluorobenzene Int1 Lithiation / Chlorosulfonation (ClSO3H or SO2/Cl2) Precursor->Int1 SulfonylCl 4-Bromo-2,6-difluorobenzenesulfonyl Chloride (Key Intermediate) Int1->SulfonylCl PathA Reactant: Methylamine (MeNH2) Solvent: THF/DCM, 0°C SulfonylCl->PathA Route 1 PathB Reactant: Ammonia (NH3) Solvent: EtOAc/H2O, 0°C SulfonylCl->PathB Route 2 ProductA Compound A (N-Methyl) PathA->ProductA ProductB Compound B (Primary) PathB->ProductB

Caption: Divergent synthesis from the sulfonyl chloride hub. Route 1 yields the secondary sulfonamide; Route 2 yields the primary.

Experimental Protocol: Synthesis of Compound A (N-Methyl)

Standard Operating Procedure (SOP) for Bench Scale (10g)

  • Preparation: Charge a 250 mL 3-neck RBF with 4-bromo-2,6-difluorobenzenesulfonyl chloride (10.0 g, 34.5 mmol) and anhydrous DCM (100 mL). Cool to 0°C under

    
    .
    
  • Base Addition: Add triethylamine (1.2 eq) or pyridine to scavenge HCl. Note: Inorganic bases like

    
     are less effective in DCM.
    
  • Amination: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise over 20 mins.

    • Critical Control Point: Maintain internal temp <5°C. The 2,6-difluoro motif makes the sulfur center highly electrophilic; rapid addition causes exotherms that degrade the product.

  • Workup: Stir for 2 hours at RT. Quench with 1M HCl. Wash organic layer with brine, dry over

    
    .[2]
    
  • Purification: Recrystallize from EtOH/Heptane.

    • Yield Expectation: >85%.[3][4]

    • Validation:

      
       NMR will show a doublet (or broad singlet) at 
      
      
      
      ppm (3H) for the
      
      
      -methyl group.

Reactivity Profile & Functionalization[1]

A. The "4-Bromo" Handle (Cross-Coupling)

Both compounds are excellent substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: The sulfonamide group (especially when deprotonated) can poison Pd catalysts.

  • Solution: For Compound B (Primary), it is often necessary to use a protecting group (e.g., DMB - dimethoxybenzyl) or use 2 equivalents of base to ensure the sulfonamide is fully anionic and "spectator" to the reaction. Compound A (N-Me) is less prone to catalyst poisoning due to steric bulk and lower coordination ability.

B. The Sulfonamide Nitrogen ( vs. Acylation)
  • Compound B (Primary): Can be mono-alkylated or di-alkylated. In medicinal chemistry, it is frequently coupled with carboxylic acids (using EDC/HATU) to form Acyl Sulfonamides (

    
    ). This moiety is a bioisostere of a carboxylic acid (
    
    
    
    ).
  • Compound A (Secondary): Can only be mono-alkylated to form a tertiary sulfonamide. This is often a "dead end" synthetically unless the methyl group is part of the final pharmacophore.

Medicinal Chemistry Applications

BRAF Inhibitors (Dabrafenib Context)

Compound B is the structural parent of the "tail" in Dabrafenib (Tafinlar). In Dabrafenib, the sulfonamide nitrogen is attached to a 2,6-difluorophenyl ring.[5] The high acidity of this sulfonamide (due to the fluorines) allows it to form strong hydrogen bonds with the backbone amide of the kinase hinge region.

  • Why not N-Methyl? Methylation here would disrupt the critical H-bond donor interaction required for kinase inhibition.

Bcl-2 Inhibition (Venetoclax Context)

In Bcl-2 inhibitors, sulfonamides are often used to mimic the interactions of the BH3 domain.

  • Compound A is valuable here.[1] The N-methyl group can occupy small hydrophobic pockets that a primary amine cannot, improving affinity. Furthermore, N-methylation blocks Glucuronidation , a major metabolic clearance pathway for primary sulfonamides in the liver.

Reactivity (Nucleophilic Aromatic Substitution)

The 2,6-difluoro pattern activates the ring for


 at the 2- or 6-position, particularly if the sulfonamide is protected or substituted with electron-withdrawing groups.
  • Caution: When using Compound A , strong bases (e.g., NaH) can trigger intramolecular cyclization or displacement of a fluorine atom if a nucleophile is present on the

    
    -substituent.
    

References

  • Synthesis of Sulfonamide Precursors

    • Patent: "Method for preparing 4-bromo-2,6-difluorobenzonitrile." CN101353317B. (Describes the reactivity of the 2,6-difluoro core).

  • pKa and Physical Properties

    • Paper: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2021. (Establishes the correlation between bond length and acidity in sulfonamides).

  • Medicinal Chemistry of Sulfonamides (Dabrafenib)

    • Data: "Dabrafenib Mesylate | CAS 1195768-06-9." (Shows the 2,6-difluorobenzenesulfonamide structural motif).[1][4][6]

  • Reactivity of Fluorinated Sulfonamides

    • Article: "Reaction of 4-Substituted 1-[(Difluoromethyl)sulfinyl]-2,3,4,5-tetrafluorobenzenes with Ammonia and Methylamine." Russian Journal of General Chemistry. (Details the specific nucleophilic substitution patterns of polyfluorinated benzenes).

  • General Synthesis Protocols

    • Protocol: "High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide."[7] (General protocol for sulfonamide coupling).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol starts from the precursor, 4-bromo-2,6-difluorobenzenesulfonyl chloride, and details its reaction with methylamine. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust step-by-step procedures, characterization guidelines, and critical safety protocols. The aim is to provide a self-validating and reliable method that ensures high yield and purity of the target compound.

Introduction: The Significance of Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.[1] The incorporation of fluorine atoms into these scaffolds can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and membrane permeability. The target molecule, 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, combines these features with a bromine atom, which serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This makes it a highly valuable intermediate for constructing complex pharmaceutical candidates.

This guide focuses on the nucleophilic substitution reaction between the highly reactive 4-bromo-2,6-difluorobenzenesulfonyl chloride and methylamine. This transformation is a fundamental and reliable method for the formation of N-substituted sulfonamides.[1][2] We will explore the causality behind the choice of reagents, solvents, and reaction conditions to provide a protocol that is not only repeatable but also understandable from a chemical principles perspective.

Reaction Mechanism and Pathway

The synthesis proceeds via a classical nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center of the sulfonyl chloride.

Figure 1: General reaction scheme for N-sulfonylation.

The reaction is initiated by the nucleophilic attack of the methylamine nitrogen atom on the sulfur atom of the sulfonyl chloride.[1] This is followed by the elimination of a chloride ion. The resulting protonated sulfonamide is then deprotonated by a base (e.g., triethylamine) to yield the final product and the hydrochloride salt of the base. The base is crucial to neutralize the generated HCl, driving the reaction to completion.

Detailed Experimental Protocol

This protocol outlines the synthesis of the target compound from its sulfonyl chloride precursor. A brief note on the preparation of the starting material is also included for completeness.

Synthesis of the Precursor: 4-bromo-2,6-difluorobenzenesulfonyl chloride

While 4-bromo-2,6-difluorobenzenesulfonyl chloride can be sourced commercially, it can also be synthesized from 1-bromo-3,5-difluorobenzene. A common laboratory-scale method involves ortho-lithiation followed by quenching with sulfur dioxide and subsequent chlorination. This multi-step synthesis requires stringent anhydrous and low-temperature conditions.[3] An alternative route involves a Sandmeyer-type reaction starting from 4-bromo-2,6-difluoroaniline.[4][5] Due to the hazardous nature and complexity of these procedures, obtaining the starting material from a reliable chemical supplier is recommended for non-specialists.

Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

This procedure is adapted from established methods for sulfonamide synthesis.[1][6]

Materials and Equipment

Reagents & SolventsEquipment
4-bromo-2,6-difluorobenzenesulfonyl chlorideRound-bottom flask (e.g., 100 mL)
Methylamine solution (2.0 M in THF)Magnetic stirrer and stir bar
Triethylamine (Et₃N), anhydrousSepta and needles for inert atmosphere techniques
Dichloromethane (DCM), anhydrousIce-water bath
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Standard laboratory glassware
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Flash chromatography system (Silica gel)
TLC plates (Silica gel 60 F254)

Experimental Workflow

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluorobenzenesulfonyl chloride (1.0 eq., e.g., 2.92 g, 10 mmol). The flask is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (DCM, 40 mL) via syringe to dissolve the starting material.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: To the cooled solution, add anhydrous triethylamine (1.5 eq., e.g., 2.1 mL, 15 mmol) dropwise via syringe. The addition of a tertiary amine base is critical to scavenge the HCl produced during the reaction.[1]

  • Methylamine Addition: Slowly add the methylamine solution (2.0 M in THF, 1.2 eq., e.g., 6.0 mL, 12 mmol) to the stirred mixture dropwise over 20 minutes. A white precipitate (triethylamine hydrochloride) will likely form.[7] Maintaining a low temperature during this addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is considered complete when the starting sulfonyl chloride spot is no longer visible.

  • Aqueous Work-up: Quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).[1][6] The acid wash removes excess triethylamine and methylamine, while the bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide as a solid.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60-7.50 (m, 1H, Ar-H)

    • δ 7.15-7.05 (m, 2H, Ar-H)

    • δ 5.0 (br s, 1H, NH)

    • δ 2.85 (d, J=5.2 Hz, 3H, N-CH₃)

    • Rationale: The aromatic region will show two signals corresponding to the two types of aromatic protons. The N-H proton will likely be a broad singlet, and the N-methyl group will appear as a doublet due to coupling with the N-H proton.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -105 to -115 (s)

    • Rationale: A single signal is expected for the two equivalent fluorine atoms ortho to the sulfonyl group.

  • Mass Spectrometry (ESI+):

    • Calculated for C₇H₆BrF₂NO₂S: m/z = 288.93, 290.93.

    • Found: [M+H]⁺ = 289.9, 291.9.

    • Rationale: The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy (ATR):

    • ν (cm⁻¹): 3300-3250 (N-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1170-1150 (symmetric SO₂ stretch).

    • Rationale: The spectrum will feature characteristic peaks for the N-H bond and the two S=O stretching modes of the sulfonamide group.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[8]

  • Sulfonyl Chlorides: Are corrosive and react with moisture, including atmospheric humidity, to release HCl gas.[8][9] They are lachrymators and can cause severe burns to the skin and eyes. Handle under an inert atmosphere.[8]

  • Methylamine: Is a toxic and flammable gas. It is typically supplied as a solution in a solvent like THF or as a hydrochloride salt.[10][11] The solutions are corrosive and can cause respiratory irritation.[10]

  • Dichloromethane (DCM): Is a suspected carcinogen and should be handled with care.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, regional, and national hazardous waste regulations.[8][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded sulfonyl chloride due to moisture.2. Insufficient base.3. Loss of volatile methylamine.1. Use fresh or newly purchased sulfonyl chloride; ensure all glassware is oven-dried and the reaction is under an inert atmosphere.2. Increase the equivalents of triethylamine to 1.5-2.0 eq.3. Keep the reaction temperature at 0°C during addition. Consider using methylamine hydrochloride salt with 2.5 eq. of base.[7]
Formation of Byproducts 1. Di-sulfonylation of methylamine (if excess sulfonyl chloride is used).2. Reaction with residual water.1. Add the sulfonyl chloride solution dropwise to a solution of methylamine and base (inverse addition) to maintain an excess of the amine.[7]2. Use anhydrous solvents and reagents.
Difficult Purification Co-elution of product with starting material or impurities.Adjust the polarity of the column eluent. A shallower gradient may be necessary to achieve good separation. If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can be attempted.[6]

References

  • Nacsa, E. D., & Lambert, T. H. (Year not specified). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • BenchChem Technical Support Team. (2025, December). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
  • Fisher Scientific. (2014, February 11). SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride.
  • Author not specified. (Year not specified).
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride.
  • Author not specified. (Year not specified).
  • BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
  • Author not specified. (Year not specified).
  • Google Patents. (Date not specified).
  • Google Patents. (Date not specified). Process for the preparation of substituted benzene sulfonyl chlorides.
  • ChemicalBook. (Date not specified). 2,6-Difluorobenzenesulfonyl chloride synthesis.
  • Sigma-Aldrich. (Date not specified).
  • ECHEMI. (Date not specified).
  • Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride.

Sources

Application

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for the Synthesis of Biaryl Sulfonamides from 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, a challenging electron-deficient and sterica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, a challenging electron-deficient and sterically hindered substrate. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of optimal catalysts, ligands, bases, and solvents. This guide offers field-proven insights and a detailed, step-by-step protocol designed for researchers in synthetic organic chemistry and drug development to reliably synthesize complex biaryl N-methylbenzenesulfonamide derivatives, which are prevalent motifs in medicinal chemistry.

Introduction: The Challenge of Coupling Hindered, Electron-Poor Substrates

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in forming carbon-carbon bonds with broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is fundamental to the synthesis of biaryls, a structural class of immense importance in pharmaceuticals and materials science.[3][4]

However, the efficiency of the Suzuki coupling is highly dependent on the electronic and steric properties of the substrates.[5][6] The target substrate, 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, presents a dual challenge:

  • Electronic Deactivation: The potent electron-withdrawing nature of the N-methylsulfonamide group and the inductive effects of the two fluorine atoms make the aryl bromide less susceptible to the initial, often rate-limiting, oxidative addition step.

  • Steric Hindrance: The presence of two ortho-fluorine substituents shields the carbon-bromine bond, further impeding the approach of the palladium catalyst.[7]

Overcoming these obstacles requires a carefully selected, highly active catalytic system. This guide will dissect the critical parameters to achieve high-yield coupling for this specific class of substrates.

The Catalytic Cycle: A Mechanistic Rationale for Condition Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) ar_pd_ar Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) pd0->ar_pd_ar Oxidative Addition ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd2_complex->pd0 Reductive Elimination product Ar-Ar' transmetal Transmetalation ar_pd_ar->pd2_complex Transmetalation red_elim Reductive Elimination reagents Ar-X boronic Ar'-B(OR)₂ + Base

The catalytic cycle of the Suzuki-Miyaura reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This step is typically rate-limiting, especially for electron-deficient and sterically hindered aryl halides.[6] The choice of a bulky, electron-rich ligand is critical to accelerate this process.

  • Transmetalation: The organic group from the boron atom is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base.[10][11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer.[13][14]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1][9]

Optimizing Reaction Parameters: A Guide for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

The Catalyst System: Palladium Precursor and Ligand

For challenging substrates, the combination of a palladium source and a specialized phosphine ligand is crucial.

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are effective. Pd(OAc)₂ is often used as it is air-stable and is reduced in situ to the active Pd(0) species.

  • Ligand Selection: The key to success lies in the ligand. Triarylphosphines like PPh₃ are often insufficient for this substrate class. Instead, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[6] These ligands promote the formation of a highly active, coordinatively unsaturated monoligated Pd(0) species, which enhances the rate of oxidative addition.[6][15]

Recommended Ligands:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides excellent results due to its bulk and electron-donating methoxy groups.[6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand for hindered substrates.

  • Buchwald-type ligands: This general class of ligands is designed for difficult couplings.[15]

The Role of the Base

The base is not merely a spectator; it is essential for the transmetalation step.[10][12] The choice of base can dramatically affect reaction rates and yields.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often leading to better results, albeit at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base than carbonates and is often the base of choice for coupling electron-deficient aryl halides.[6] Its strength can accelerate the formation of the boronate "ate" complex required for efficient transmetalation.

For 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, K₃PO₄ is a highly recommended starting point.

Solvent Selection

The solvent must solubilize the reactants and stabilize the catalytic species.[16][17] Aprotic solvents are generally preferred.

  • Ethereal Solvents (1,4-Dioxane, THF): These are excellent choices and are very commonly used. They often perform best with a small amount of water added (e.g., 4:1 or 5:1 ratio of dioxane:water). Water can help solubilize the inorganic base and facilitate the transmetalation step.[18]

  • Aromatic Solvents (Toluene): Toluene is another effective solvent, particularly at higher temperatures.

  • Polar Aprotic Solvents (DMF, DMAc): While sometimes effective, these can lead to side reactions and are often more difficult to remove during work-up.

A mixture of 1,4-dioxane and water is a robust and highly recommended solvent system for initial trials.

Data Presentation: A Framework for Optimization

To achieve the highest yield, a systematic screening of reaction parameters is advised. The following table provides an example of an optimization study for the coupling of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide with Phenylboronic Acid.

EntryLigand (1.5 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O (4:1)10018<10
2XPhosK₂CO₃Dioxane/H₂O (4:1)1001265
3SPhosK₂CO₃Dioxane/H₂O (4:1)1001278
4 SPhos K₃PO₄ Dioxane/H₂O (4:1) 100 8 92
5SPhosK₃PO₄Toluene110885
6SPhosCs₂CO₃Dioxane/H₂O (4:1)1001089

Data is illustrative and represents typical optimization trends for this class of substrate. As shown, the combination of a specialized ligand (SPhos) and a stronger base (K₃PO₄) leads to a significantly higher yield and shorter reaction time (Entry 4).

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide with a generic arylboronic acid.

Reagents and Equipment
Reagent/EquipmentPurpose
4-bromo-2,6-difluoro-N-methylbenzenesulfonamideAryl Halide (Starting Material)
Arylboronic AcidCoupling Partner (1.1 - 1.2 equiv)
Pd(OAc)₂Palladium Precursor (0.5 - 2.0 mol%)
SPhos (or other biarylphosphine ligand)Ligand (1.0 - 3.0 mol%)
K₃PO₄ (anhydrous powder)Base (2.0 - 3.0 equiv)
1,4-Dioxane (anhydrous)Solvent
Deionized WaterCo-solvent
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Nitrogen or Argon line with manifoldInert Atmosphere
Standard glassware for work-upExtraction and Purification
Rotary evaporator, Silica gel for chromatographyProduct Isolation
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) B 2. Seal and Purge (Evacuate and backfill with N₂/Ar 3 times) A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Heat and Stir (e.g., 100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench (Add water and extract with organic solvent) E->F G 7. Dry and Concentrate (Dry organic layer, filter, and evaporate solvent) F->G H 8. Purify (Silica Gel Chromatography) G->H Product Final Product H->Product

General workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., SPhos, 1.5 mol%).

  • Inert Atmosphere: Seal the vessel. Connect it to a Schlenk line and evacuate under high vacuum, then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion

The Suzuki-Miyaura coupling of the sterically and electronically challenging 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide can be achieved in high yields through the rational selection of a highly active catalytic system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, in combination with a strong base like potassium phosphate, is critical to overcoming the high activation barrier for oxidative addition and facilitating efficient transmetalation. The detailed protocol and optimization framework provided herein serve as a robust starting point for researchers to successfully synthesize a wide array of valuable biaryl sulfonamide compounds.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • HZPT Blog. (2024). why use base in suzuki coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Arodes HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ACS Fall 2025. (2025). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment. Retrieved from [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Abstract This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This substrate is of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This substrate is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. These notes detail the underlying mechanistic principles, offer step-by-step experimental protocols for substitution with various nucleophiles, and provide insights into reaction optimization and troubleshooting. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[2] The substrate, 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide, is a highly activated and versatile electrophile for such transformations.

The reactivity of this molecule is governed by the synergistic effects of its substituents:

  • Fluorine Atoms as Activating Groups and Leaving Groups: The two fluorine atoms at the ortho positions to the sulfonamide group are strongly electron-withdrawing, significantly activating the aromatic ring towards nucleophilic attack.[3] Fluorine is an excellent leaving group in SNAr reactions, a phenomenon attributed to the high polarity of the C-F bond which attracts the incoming nucleophile.[4][5]

  • Sulfonamide as a Potent Electron-Withdrawing Group: The N-methylbenzenesulfonamide group at the C1 position is a powerful electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring. Its influence is particularly pronounced at the ortho and para positions.[6]

  • Bromo Group as a Secondary Reaction Handle: The bromine atom at the para position serves as a potential site for subsequent cross-coupling reactions, offering a pathway for further molecular diversification after the initial SNAr reaction.

This unique combination of activating groups makes 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide an ideal substrate for regioselective SNAr reactions, primarily at the fluorine-substituted carbons.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction on this substrate proceeds through a well-established two-step addition-elimination mechanism.[7][8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom (C2 or C6). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge of this complex is delocalized across the aromatic ring and is effectively stabilized by the electron-withdrawing fluorine and sulfonamide groups.[7]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.[3]

// Reactants sub [label=<

4-bromo-2,6-difluoro- N-methylbenzenesulfonamide

];

nuc [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

Substituted Product

];

lg [label="F⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows sub -> meisenheimer [label="+ Nu⁻ (slow)"]; meisenheimer -> prod [label="- F⁻ (fast)"]; }

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr reaction of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide with common classes of nucleophiles.

General Considerations and Safety Precautions
  • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are typically employed to facilitate the reaction and dissolve the reagents.[8]

  • Bases: A base is often required to deprotonate the nucleophile, increasing its reactivity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or for less acidic nucleophiles, stronger bases like sodium hydride (NaH).[8]

  • Inert Atmosphere: Reactions, especially those involving strong bases like NaH, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes the reaction with a primary or secondary amine.

Materials:

  • 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide and K₂CO₃.

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with Thiol Nucleophiles

This protocol is suitable for reactions with thiols.

Materials:

  • 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF or DMF to the flask.

  • Slowly add the thiol to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.

  • Add a solution of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volume of solvent).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: SNAr with Alcohol and Phenol Nucleophiles

This protocol outlines the reaction with alcohols or phenols.

Materials:

  • 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (1.0 eq)

  • Alcohol or phenol (1.5 eq)

  • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous THF or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.

  • Add NaH or t-BuOK portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of solvent).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the SNAr reaction on 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide with various nucleophiles. These are representative examples and may require optimization for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF60492
PiperidineEt₃NMeCN80688
ThiophenolNaHTHFrt295
Benzyl MercaptanK₂CO₃DMF50590
Phenolt-BuOKDMF80885
MethanolNaHTHF601275

Visualizations

Experimental Workflow

SNAr_Workflow start Start dissolve Dissolve Substrate & Base in Anhydrous Solvent start->dissolve add_nuc Add Nucleophile dissolve->add_nuc react Stir at Specified Temperature & Time add_nuc->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: A generalized workflow for SNAr reactions.

Logical Relationship of Reaction Components

Reaction_Components substrate 4-bromo-2,6-difluoro-N- methylbenzenesulfonamide (Electrophile) product Substituted Product substrate->product nucleophile Amine, Thiol, or Alcohol (Nucleophile) nucleophile->product base Base (e.g., K₂CO₃, NaH) activates nucleophile base->nucleophile solvent Solvent (e.g., DMF, DMSO, THF) provides medium solvent->substrate solvent->nucleophile

Caption: Key components in the SNAr reaction.

Conclusion

The SNAr reactions of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide offer a robust and versatile method for the synthesis of a wide array of substituted aromatic compounds. The protocols and insights provided in these application notes serve as a valuable resource for researchers in drug discovery, materials science, and synthetic organic chemistry. The high reactivity of the substrate, coupled with the potential for subsequent functionalization at the bromine position, makes it an exceptionally useful building block for the creation of complex molecular architectures.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Imahori, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Imahori, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Um, I. H., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Sterling Institute of Pharmacy. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated... [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • CSB/SJU. Addition-Elimination at Aromatics (SNAR). [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Naumchyk, V., et al. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. [Link]

  • Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. [Link]

  • ResearchGate. Sequential C–S and S–N Coupling Approach to Sulfonamides. [Link]

  • Ritter, T., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Smith, M. B., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Taha, M., et al. (2016). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. PMC. [Link]

  • Stenfors, A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • ResearchGate. (2025). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. [Link]

  • Common Organic Chemistry. SNAr (F) - Aliphatic Amines (secondary). [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Sigman, M. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Braje, W. M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

Sources

Application

Crystallization methods for fluorinated N-methyl sulfonamides

Application Note: Advanced Crystallization Protocols for Fluorinated N-Methyl Sulfonamides Executive Summary & Strategic Importance Fluorinated N-methyl sulfonamides represent a critical scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for Fluorinated N-Methyl Sulfonamides

Executive Summary & Strategic Importance

Fluorinated N-methyl sulfonamides represent a critical scaffold in modern medicinal chemistry. The introduction of fluorine modulates metabolic stability and lipophilicity (logP), while N-methylation often improves membrane permeability by reducing the hydrogen bond donor (HBD) count. However, these structural modifications introduce significant challenges in solid-state development.

The Crystallization Conundrum:

  • Loss of H-Bonding Network: Unlike primary sulfonamides (

    
    ), which form robust 2D hydrogen-bonding sheets, N-methyl sulfonamides (
    
    
    
    ) possess only a single donor. This often disrupts the "reliable" packing motifs, lowering melting points and increasing the propensity for oiling out (liquid-liquid phase separation) rather than crystallizing.
  • Fluorine Interactions: The high electronegativity and low polarizability of fluorine create "slippery" crystal planes. While

    
     and 
    
    
    
    interactions can direct packing, they are weak and kinetically labile compared to classical hydrogen bonds.

This guide provides a self-validating, mechanistic approach to crystallizing these difficult molecules, moving beyond "trial-and-error" to rational crystal design.

Mechanistic Grounding: The Interaction Landscape

To crystallize these compounds, you must understand the competing forces in the supersaturated solution.

  • Solute-Solvent Competition: N-methyl sulfonamides are often highly soluble in polar aprotic solvents (DMSO, DMF) due to the sulfonyl oxygens accepting H-bonds. They are moderately soluble in chlorinated solvents (DCM, Chloroform) driven by lipophilic F-interactions.

  • Crystal Packing Drivers:

    • Primary Driver:

      
       (Catemer chains).
      
    • Secondary Driver:

      
       (Weak electrostatic steering).
      
    • Destabilizer: Methyl steric bulk preventing close packing.

Implication for Protocol: You must select solvents that disrupt the solute-solvent interaction slowly enough to allow the weak F-interactions to organize the lattice before the substance oils out.

Decision Matrix & Workflow

Before starting, assess your material using the following logic flow.

Crystallization_Decision_Tree Start Start: Crude Fluorinated N-Methyl Sulfonamide Check_Purity Check Purity (HPLC) Start->Check_Purity Purify Purify (Column/Prep-HPLC) < 95% Purity promotes oiling Check_Purity->Purify < 95% Check_Qty Quantity Available? Check_Purity->Check_Qty > 95% Purify->Check_Purity Method_Vapor Method A: Vapor Diffusion (X-Ray Quality, <50 mg) Check_Qty->Method_Vapor < 50 mg Method_Anti Method B: Controlled Anti-Solvent (Scale Up, >100 mg) Check_Qty->Method_Anti > 100 mg Method_Evap Method C: Slow Evaporation (Polymorph Screening) Check_Qty->Method_Evap Screening

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on sample purity and quantity.

Detailed Protocols

Protocol A: Dual-Solvent Vapor Diffusion (The "Gold Standard" for X-Ray)

Best for: Obtaining single crystals for XRD when material is limited.

Principle: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, minimizing the kinetic trap of oiling out.

Reagents:

  • Solvent (Inner Vial): Ethyl Acetate, THF, or Acetone (High solubility).

  • Anti-Solvent (Outer Vial): Pentane, Hexane, or Heptane (Fluorine-compatible non-polar).

Step-by-Step:

  • Dissolution: Dissolve 10–20 mg of the sulfonamide in the minimum amount of Solvent (e.g., 0.5 mL THF) in a small 4 mL vial (Inner Vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial (Outer Vial).

  • Charge: Carefully pipette 3–5 mL of Anti-Solvent (e.g., Pentane) into the Outer Vial. Crucial: Do not let the anti-solvent spill into the inner vial.

  • Seal & Wait: Cap the outer vial tightly. Store at room temperature in a vibration-free zone (e.g., a drawer, not on a lab bench with pumps).

  • Observation: Check after 24–48 hours. The volatile pentane will diffuse into the THF, slowly raising the saturation point.

    • Why this works for F-compounds: Fluorinated motifs often have specific affinity for hydrocarbons. The slow introduction of pentane allows the lipophilic fluorinated tails to align (fluorine segregation) without rapid precipitation.

Protocol B: Thermodynamic Anti-Solvent Addition (Scale-Up)

Best for: Purifying >100 mg to gram-scale batches.

Principle: Using temperature oscillation to ripen crystals and prevent amorphous precipitation.

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Protics stabilize the sulfonyl group).

  • Anti-Solvent: Water (High polarity forces hydrophobic F-groups together).

Step-by-Step:

  • Saturation: Dissolve the compound in IPA at 50°C. Concentration target: 80% of saturation limit (approx. 50–100 mg/mL depending on the analog).

  • Initial Dosing: Add Water dropwise at 50°C until a faint, persistent turbidity (cloud point) is observed.

  • The "Back-Off": Add just enough IPA to make the solution clear again (approx. 0.5–1 mL).

  • Seeding (Critical): If you have any solid from a previous batch (even poor quality), add a tiny speck now. This provides a template for the N-methyl/F-packing.

  • Controlled Cooling: Turn off the heat and allow the block to cool to RT slowly (e.g., 10°C/hour).

    • Note: Rapid cooling often leads to oiling out for N-methyl sulfonamides due to their low melting points.

  • Aging: Once at RT, stir at 200 rpm for 4–12 hours. The mechanical energy helps convert any oiled droplets into crystalline solid (Ostwald ripening).

Solvent Selection Guide

The interaction between the Fluorine atoms and the solvent is subtle but critical.

Solvent ClassExamplesRole in F-N-Me Sulfonamide CrystallizationRecommendation
H-Bond Acceptors THF, Acetone, EtOAcExcellent solvents. Break N-H...O interactions.Primary Solvent. Use for initial dissolution.
H-Bond Donors Methanol, IPAStabilize Sulfonyl oxygens. Can compete with crystal packing.Good for Scale-up. IPA is preferred over MeOH as it is less likely to form solvates.
Non-Polar/Lipophilic Hexane, HeptaneInteract with F-atoms via dispersion forces.Anti-Solvent. Heptane is superior to Hexane (higher BP allows thermal cycling).
Chlorinated DCM, ChloroformHigh solubility due to Halogen-Halogen interactions.Avoid for Crystallization. Too soluble; hard to precipitate product. Good for cleaning.
Aromatic Toluene

-stacking with sulfonamide aromatic ring.
Special Case. Excellent for highly crystalline products, but risk of solvates.

Troubleshooting: The "Oiling Out" Rescue

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for N-methyl sulfonamides.

Mechanism: The compound forms a solute-rich liquid phase because the energy barrier to form an ordered crystal lattice is higher than the barrier to form an amorphous liquid droplet.

The Rescue Protocol:

  • Do NOT discard the oil.

  • Re-heat: Heat the mixture until the oil redissolves into a single phase.

  • Add "Bridge" Solvent: Add 5–10% of a solvent with intermediate polarity (e.g., Toluene or Acetone) to the anti-solvent mixture. This reduces the interfacial tension.

  • Sonication: While cooling, apply short bursts of sonication. This induces cavitation, which can trigger nucleation in the metastable region.

  • Scratching: Use a glass rod to scratch the side of the vessel at the liquid-air interface.

Oiling_Rescue Oil Oiling Out Observed Heat Re-heat to Single Phase Oil->Heat Modify Add 10% Toluene (Bridge Solvent) Heat->Modify Sonicate Cool + Sonicate Modify->Sonicate Crystal Crystalline Solid Sonicate->Crystal

Figure 2: Workflow for recovering crystalline material from an oiled-out state.[1]

References

  • Geldsetzer, J. (2019). Crystal Engineering for Intramolecular π–π Stacking: Effect of Sequential Substitution of F on Molecular Geometry in Conformationally Flexible Sulfonamides. ACS Figshare. Link

  • Terada, S., et al. (2014). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. Link

  • Pathy, K. S., & Chakravarthy, M. S. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib and Its Polymorph.[2] Lupine Publishers. Link[2]

  • Reutzel-Edens, S. M. (2003).Crystallization of Fluorinated Pharmaceuticals. In Fluorine in Pharmaceutical and Medicinal Chemistry. Academic Press.
  • University of Fribourg. Guide for Crystallization: Alternative Methods. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The content is structured to provide direct answers to specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Synthesis Overview

The synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is typically achieved in a two-step sequence. The first step involves the preparation of the key intermediate, 4-bromo-2,6-difluorobenzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with methylamine to form the desired sulfonamide. Optimizing each of these steps is critical for achieving a high overall yield and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amination 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Reaction_1 Chlorosulfonation or Lithiation -> SO2 -> Chlorination 1-Bromo-3,5-difluorobenzene->Reaction_1 Intermediate 4-Bromo-2,6-difluorobenzenesulfonyl chloride Reaction_1->Intermediate Reaction_2 Reaction with Methylamine (MeNH2) in the presence of a base Intermediate->Reaction_2 Final_Product 4-Bromo-2,6-difluoro-N- methylbenzenesulfonamide Reaction_2->Final_Product

Caption: Overall synthetic workflow for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide.

Troubleshooting Guide: Step 1 - Synthesis of 4-Bromo-2,6-difluorobenzenesulfonyl chloride

This intermediate is crucial, and its purity directly impacts the final step. The most common route involves lithiation of 1-bromo-3,5-difluorobenzene followed by quenching with sulfur dioxide and subsequent chlorination.

Question 1: My yield of 4-bromo-2,6-difluorobenzenesulfonyl chloride is consistently low. What are the likely causes?

Low yields in this step often trace back to three critical areas: the lithiation step, the quench with SO₂, or the final chlorination.

Answer:

1. Inefficient Lithiation:

  • Causality: The directed ortho-metalation (DoM) is sensitive to temperature and reagent quality. The lithium reagent (commonly n-BuLi) can be partially decomposed if not handled under strictly anhydrous and inert conditions. Temperatures rising above -70 °C can lead to side reactions.

  • Troubleshooting Protocol:

    • Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

    • Use freshly titrated or newly purchased n-butyllithium. The quality of this reagent is paramount.

    • Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of n-BuLi and for the duration of the lithiation.[1]

    • Slow, dropwise addition of n-BuLi is crucial to control the exotherm and prevent localized warming.

2. Inefficient Trapping with Sulfur Dioxide (SO₂):

  • Causality: The lithiated intermediate is highly reactive. If the delivery of SO₂ is not efficient, the intermediate can react with other species in the mixture or decompose upon warming.

  • Troubleshooting Protocol:

    • Ensure the sulfur dioxide is dry. This can be achieved by bubbling it through a drying tube filled with calcium chloride or a sulfuric acid bubbler.

    • Introduce the SO₂ gas subsurface into the vigorously stirred reaction mixture to ensure rapid and efficient trapping.[1] Alternatively, condensing a known amount of SO₂ into the reaction flask at -78 °C is a more controlled method.

    • A large excess of SO₂ is often used to drive the reaction to completion.[1]

3. Problems during Chlorination:

  • Causality: The intermediate lithium sulfinate salt must be converted to the sulfonyl chloride. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are used. Incomplete reaction or side reactions during this step will lower the yield.

  • Troubleshooting Protocol:

    • For chlorination with NCS, ensure it is of high purity. Add the NCS portion-wise to the cold reaction mixture to control the exotherm.[1]

    • After the addition of the chlorinating agent, allow the reaction to warm slowly to room temperature to ensure the reaction goes to completion.[1]

    • During workup, minimize contact time with water to prevent hydrolysis of the product back to the sulfonic acid.

Troubleshooting Guide: Step 2 - Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by methylamine. While seemingly straightforward, several factors can lead to poor outcomes.

Question 2: The reaction between my sulfonyl chloride and methylamine is sluggish or incomplete, resulting in a low yield. How can I improve this?

Answer:

This is a common issue that can be addressed by carefully considering the reagents and reaction conditions.[2]

1. Quality of the Sulfonyl Chloride:

  • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis.[2] If the intermediate from Step 1 was exposed to moisture or stored improperly, it will have partially converted to the unreactive 4-bromo-2,6-difluorobenzenesulfonic acid.

  • Self-Validation Protocol:

    • Before starting the reaction, check the purity of your sulfonyl chloride via ¹H or ¹⁹F NMR. The presence of broad peaks or shifts indicative of the sulfonic acid is a red flag.

    • If impure, consider purifying the sulfonyl chloride by flash chromatography (if stable enough) or recrystallization.[3] However, it is often more practical to use the crude material immediately after synthesis, ensuring it is kept under anhydrous conditions.

2. Choice of Base and Solvent:

  • Causality: A base is required to neutralize the HCl generated during the reaction. The choice of base and solvent can significantly impact the reaction rate and workup.[4]

  • Troubleshooting & Optimization:

    • Base: While pyridine can act as both a solvent and a base, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often preferred to avoid potential side reactions.[4] Using at least two equivalents of methylamine (one as the nucleophile, one as the base) is also a viable strategy, but can complicate purification.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard choices. Ensure the solvent is anhydrous.

    • Catalyst: For sluggish reactions, adding a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[2][4]

Condition Base Solvent Catalyst Typical Temperature Comment
Standard Triethylamine (1.2 eq)DCMNone0 °C to RTA good starting point for most reactions.
Optimized DIPEA (1.5 eq)THFDMAP (0.1 eq)0 °C to RTRecommended for hindered or less reactive substrates.
Alternative PyridinePyridineNone0 °C to RTPyridine acts as solvent, base, and catalyst. Can be difficult to remove.[4]

3. Reaction Temperature and Time:

  • Causality: The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Insufficient reaction time will lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, but be cautious as this can also increase the rate of sulfonyl chloride hydrolysis if any water is present.

Troubleshooting_Yield Start Low Yield of Final Product Check_SC Analyze Purity of Sulfonyl Chloride (NMR) Start->Check_SC SC_OK Sulfonyl Chloride is Pure Check_SC->SC_OK Yes SC_Bad Hydrolyzed/ Impure Check_SC->SC_Bad No Check_Conditions Review Reaction Conditions (Base, Solvent, Temp) SC_OK->Check_Conditions Purify_SC Purify or Re-synthesize Sulfonyl Chloride SC_Bad->Purify_SC Purify_SC->Check_Conditions Conditions_OK Conditions Standard? Check_Conditions->Conditions_OK Optimize Optimize: Add DMAP catalyst, Use anhydrous solvent, Increase reaction time Conditions_OK->Optimize No Success Improved Yield Conditions_OK->Success Yes Optimize->Success

Caption: A troubleshooting workflow for addressing low product yield.
Question 3: I am having difficulty purifying the final product. It either oils out during crystallization or remains contaminated. What should I do?

Answer:

Purification challenges are common with sulfonamides. A systematic approach to workup and crystallization is key.

1. Aqueous Workup:

  • Causality: The primary byproduct is the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). This salt must be removed.

  • Protocol:

    • After the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM or EtOAc).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amines, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Crystallization Issues ("Oiling Out"):

  • Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too quickly.[5]

  • Troubleshooting Steps: [5]

    • Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common choice for sulfonamides is a co-solvent system like ethyl acetate/hexanes or ethanol/water.

    • Procedure: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) while hot. Slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Add a few more drops of the good solvent to clarify, then allow the solution to cool slowly to room temperature. Do not rush the cooling process by placing it directly in an ice bath.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch.

3. Persistent Impurities:

  • Causality: If crystallization does not yield a pure product, chromatographic purification may be necessary.

  • Protocol: Flash column chromatography on silica gel is effective. Use a solvent system determined by TLC analysis, typically a gradient of ethyl acetate in hexanes. The product is moderately polar and should separate well from nonpolar impurities and highly polar baseline material.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the amination step?

A1: Here is a robust, field-tested protocol.

Experimental Protocol: Synthesis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

  • To a solution of 4-bromo-2,6-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an argon atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of methylamine (1.1 eq, e.g., as a 2.0 M solution in THF) dropwise via syringe over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from EtOAc/hexanes) or flash column chromatography.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic N-methyl signal (a singlet or doublet depending on coupling to the N-H proton, which may or may not be visible), and the aromatic protons in the expected regions with the correct splitting patterns.

  • ¹⁹F NMR: This is a very clean method to confirm the presence of the two fluorine atoms on the aromatic ring. You should observe a single resonance for the two equivalent fluorine atoms.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass. Look for the characteristic isotopic pattern of a bromine-containing compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: Are there alternative, more stable sulfonylating agents I can use instead of a sulfonyl chloride?

A3: Yes, sulfonyl fluorides are known to be more stable towards hydrolysis than their chloride counterparts.[2] While potentially less reactive, they can provide better yields in the presence of sensitive functional groups or if anhydrous conditions are difficult to maintain.[2] The synthesis would proceed through 4-bromo-2,6-difluorobenzenesulfonyl fluoride, and the subsequent amination might require slightly more forcing conditions (e.g., higher temperature or a stronger base/catalyst system).

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • ResearchGate. (2021). Optimization of the reaction conditions of the sulfonylation of diarylmethanol 3a with PhSO2Na. [Link]

  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis. Tech Support Article.
  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • MDPI. (n.d.). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. [Link]

  • Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-difluoroaniline. [Link]

  • Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry. [Link]

  • BenchChem. (2025).

Sources

Optimization

Troubleshooting solubility issues with 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide in water

Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media.

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is a highly substituted aromatic compound. Its molecular structure, characterized by a brominated and difluorinated phenyl ring, inherently confers a high degree of hydrophobicity (low affinity for water). Furthermore, the nitrogen atom of the sulfonamide group is methylated, meaning it lacks an acidic proton. This is a critical feature, as it precludes the common strategy of pH adjustment to form a more soluble salt.[1][2] Consequently, achieving a desired concentration in aqueous buffers for biological assays or formulation development requires specific solubilization strategies.

This guide provides a logical, step-by-step approach to systematically troubleshoot and overcome these solubility issues, grounded in established physicochemical principles.[3][4]

Visual Troubleshooting Workflow

Before diving into detailed questions, the following workflow provides a high-level overview of the recommended troubleshooting path.

G start Start: Compound Precipitates in Water cosolvent Step 1: Co-Solvent Approach (e.g., DMSO, Ethanol) start->cosolvent Is a small % of organic solvent acceptable? surfactant Step 2: Surfactant Micellar Solubilization (e.g., Tween® 80, SDS) cosolvent->surfactant No, precipitation persists or solvent interferes with assay. success Success: Homogeneous Solution Achieved cosolvent->success Yes, compound dissolves. Validate in final assay. cyclodextrin Step 3: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin No, precipitation persists or surfactant interferes with assay. surfactant->success Yes, compound dissolves. Note: Micellar formulation. cyclodextrin->success Yes, compound dissolves. Note: Inclusion complex. fail Advanced Strategies: Solid Dispersion, Nanosuspension cyclodextrin->fail No, solubility remains insufficient.

Caption: A decision tree for troubleshooting the solubility of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've added my compound to an aqueous buffer and it won't dissolve. Why is it so poorly soluble?

A1: The poor aqueous solubility is a direct result of the compound's molecular structure.

  • Hydrophobicity: The benzene ring substituted with a bromine atom and two fluorine atoms is highly nonpolar and lipophilic ("fat-loving"). This part of the molecule repels polar water molecules.

  • Lack of Ionizable Groups: The sulfonamide nitrogen is N-methylated (a tertiary sulfonamide). Unlike primary or secondary sulfonamides which are weakly acidic and can be deprotonated at high pH to form a soluble salt, this compound cannot be ionized in this way.[1][5][6] Therefore, adjusting the pH of your buffer will not significantly improve its solubility through salt formation.

This combination of high hydrophobicity and lack of a readily ionizable handle makes the compound behave like a classic "brick dust" molecule, a common challenge in drug discovery for about 40% of approved drugs and nearly 90% of drug candidates.[3][7]

Q2: What is the simplest first step to try and solubilize my compound for an in vitro assay?

A2: The most direct and common first approach is the use of a water-miscible organic co-solvent.[8][9]

Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[10] A less polar environment reduces the energy penalty required for the nonpolar compound to leave its solid, crystalline state and enter the solution. The solubility of a hydrophobic compound often increases exponentially with the fraction of the co-solvent.[10]

Recommended Co-solvents:

Co-SolventPolarity IndexCommon Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)7.20.1 - 5%Excellent solubilizing power for many compounds. Can have cellular effects at >0.5%.
Ethanol (EtOH)4.31 - 10%Less aggressive than DMSO, generally well-tolerated in cell-based assays at low %.
Propylene Glycol (PG)6.85 - 20%Common in pharmaceutical formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400)-5 - 20%A polymeric co-solvent, good for compounds requiring a less harsh solvent.
Experimental Protocol 1: Co-Solvent Solubility Screening
  • Prepare a High-Concentration Stock: Weigh out a precise amount of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (e.g., 10 mg) into a clean glass vial.

  • Initial Solubilization: Add a small volume of 100% DMSO (or your chosen co-solvent) to create a high-concentration stock solution (e.g., 100 mM). Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution. Visually confirm there are no solid particles.

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Observe for Precipitation: After each dilution step, vortex briefly and let the solution stand for 15-30 minutes. Observe carefully for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles). The highest concentration that remains clear is your approximate aqueous solubility limit with that percentage of co-solvent.

  • Vehicle Control: Crucially, prepare a "vehicle control" for your experiment using the same final concentration of co-solvent in the aqueous buffer, but without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent itself.[11]

G cluster_0 Mechanism: Polarity Reduction Compound Hydrophobic Compound Water Water (High Polarity) Compound->Water Insoluble Mixture Water/Co-solvent Mixture (Reduced Polarity) Compound->Mixture Soluble Water->Mixture Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Mixture Dissolved Dissolved Compound

Caption: Mechanism of co-solvency for enhancing solubility.

Q3: The required concentration of co-solvent is too high and affects my assay. What should I try next?

A3: If co-solvents are not a viable option, the next strategy is to use surfactants to create a micellar solution.[12][13]

Causality: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[14] Above a specific concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate the poorly soluble compound, while the hydrophilic heads face outward, allowing the entire micelle to be dispersed in water.[15] This dramatically increases the apparent solubility of the drug.

Commonly Used Surfactants:

SurfactantTypeCommon Starting % (w/v)Notes
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%Widely used, low toxicity. Common in pharmaceutical formulations.
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%Similar to Tween® 80, often used in biological buffers.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%Strong solubilizer but can denature proteins. Use with caution in biological assays.
Cremophor® ELNon-ionic0.5 - 5%Effective but has known biological activities and potential for hypersensitivity reactions.
Experimental Protocol 2: Surfactant-Based Solubilization
  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., a 10% w/v solution of Tween® 80 in PBS).

  • Thin-Film Method: Weigh the compound into a round-bottom flask. Dissolve it in a volatile organic solvent (e.g., methanol or dichloromethane). Remove the solvent using a rotary evaporator to create a thin, uniform film of the compound on the flask wall. This increases the surface area for dissolution.

  • Hydration: Add the prepared surfactant solution to the flask.

  • Energy Input: Agitate the mixture to facilitate micelle formation and drug encapsulation. This can be done by vortexing, sonicating in a bath sonicator, or stirring at a controlled temperature (e.g., 40-60°C) for several hours.

  • Filtration: After dissolution appears complete, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates or aggregates.

  • Vehicle Control: As with co-solvents, a vehicle control containing the same concentration of surfactant in buffer is mandatory for your experiments.

Caption: A drug molecule encapsulated within the hydrophobic core of a surfactant micelle.

Q4: My experiment is highly sensitive and cannot tolerate co-solvents or traditional surfactants. What is the most biocompatible alternative?

A4: For sensitive applications, cyclodextrins are an excellent choice. They are widely used in pharmaceutical formulations, including injectables, due to their strong safety profile.[16][17]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[18] They have a hydrophilic outer surface, which makes them water-soluble, and a hydrophobic inner cavity.[17] The poorly soluble 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[19] This complex as a whole is water-soluble, effectively masking the drug's hydrophobicity.

Recommended Cyclodextrins:

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-CyclodextrinHP-β-CDVery high aqueous solubility (>50 g/100 mL), most commonly used for parenteral formulations.[19]
Sulfobutylether-β-CyclodextrinSBE-β-CDHigh aqueous solubility and a charged surface that can enhance complexation with certain molecules.
γ-Cyclodextrinγ-CDLarger cavity size than β-cyclodextrins, which may be suitable for bulkier molecules.
Experimental Protocol 3: Cyclodextrin Complexation
  • Prepare Cyclodextrin Solution: Make an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in water or buffer).

  • Add Compound: Add an excess of the 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide powder directly to the cyclodextrin solution.

  • Equilibrate: Vigorously stir or shake the suspension at a controlled temperature (ambient or slightly elevated) for 24-72 hours to allow the system to reach equilibrium.

  • Separate Undissolved Compound: After equilibration, separate the undissolved solid. This can be done by centrifugation at high speed followed by decanting the supernatant, or by filtering through a 0.22 µm syringe filter.

  • Determine Concentration: The clear supernatant contains the solubilized drug-cyclodextrin complex. The concentration of the dissolved compound must be determined analytically (e.g., by HPLC-UV or LC-MS) to establish the solubility limit.

  • Vehicle Control: The vehicle control for these experiments is the cyclodextrin solution without the compound.

G cluster_0 Mechanism: Inclusion Complex Drug Hydrophobic Drug Complex Soluble Drug-CD Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule to form a soluble complex.

References

  • Wang, W., Wang, Y., & Wu, J. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Popa, G., Ștefan, M., Bîrcă, A. C., & Dinu-Pîrvu, C. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]

  • Wang, W., Wang, Y., & Wu, J. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(22), 7626. [Link]

  • Loftsson, T., & Jørgensen, K. L. (2009). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery, 2009, 1-8. [Link]

  • Catalysts. (n.d.). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. [Link]

  • Cyclodextrin News. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News. [Link]

  • Schwartz, W. B., & Tagnon, H. J. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 50(4), 492-496. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical Allied Sciences, 1(1), 1-12. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Na, K., Lee, E. S., & Bae, Y. H. (2003). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Applied Polymer Science, 89(6), 1644-1649. [Link]

  • Almalki, D. A., Althobaiti, A. T., & Aloufi, B. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6519. [Link]

  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Pharmaceutical and Biological Sciences, 10(5), P11-16. [Link]

  • Rather, J. A., & Bhagat, M. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121734. [Link]

  • The BMJ. (1944). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4331), 50-51. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Kleinow, K. M., Beall, S. P., & Smith, L. S. (1991). Effects of pH on the accumulation of sulfonamides by fish. Toxicology and Applied Pharmacology, 108(2), 286-295. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Environmental Chemistry. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • IRO Chelating. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Sterically Hindered Sulfonamides

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of sterically hindered sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of sterically hindered sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

I. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments involving the cross-coupling of sterically hindered sulfonamides.

Issue 1: Low to No Product Yield

Question: My reaction shows little to no formation of the desired N-aryl sulfonamide. What are the likely causes and how can I resolve this?

Answer: Low or no product yield is a frequent challenge, particularly with sterically demanding substrates. The issue often stems from suboptimal catalyst activation, inappropriate ligand or base selection, or inherent substrate reactivity. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2][3]

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective than traditional sources like Pd(OAc)₂ as they generate the active LPd(0) catalyst more cleanly.[1] If using a Pd(II) source, the presence of an amine with an α-hydrogen or the phosphine ligand can aid in the reduction to Pd(0).[1][3] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[1]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] Steric hindrance on both the sulfonamide and the aryl halide necessitates the use of bulky, electron-rich ligands to promote oxidative addition and reductive elimination.[4]

    • Solution: For sterically hindered sulfonamides, biaryl phosphine ligands are often the top choice.[5][6] Ligands such as t-BuXPhos have demonstrated high activity for these challenging couplings.[5][6] If initial attempts with a standard ligand fail, screening a panel of bulky biaryl phosphine ligands is a logical next step.

  • Incorrect Base Selection: The base's role is to deprotonate the sulfonamide, but an unsuitable base can inhibit the reaction or lead to side products.[1]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[1] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[1][5][6] The physical properties of the base, like particle size, can also be a factor; grinding the base may improve results.[1]

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides.[1] Additionally, ortho-substituted aryl halides present a significant steric challenge.[7][8]

    • Solution: For less reactive aryl chlorides, employing bulky, electron-rich phosphine ligands is often essential for achieving good yields.[1] Whenever feasible, switching to the more reactive aryl bromide or iodide can significantly improve outcomes. For ortho-substituted aryl halides, consider alternative catalytic systems, such as copper-iron catalysts, which have shown promise for these sterically demanding couplings.[7]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the aryl halide or homocoupling. How can I minimize these?

Answer: The formation of side products can complicate purification and lower the yield of the desired product. Understanding the pathways that lead to these impurities is the first step in mitigating them.

Possible Causes & Solutions:
  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This side reaction can be promoted by moisture or certain bases.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Using a stronger, non-nucleophilic base can sometimes suppress this pathway. Optimizing the catalyst-to-ligand ratio can also be beneficial.

  • Homocoupling of the Aryl Halide: This side reaction can be prevalent at higher temperatures or with high catalyst loadings.

    • Solution: Lowering the reaction temperature and reducing the catalyst loading can often minimize homocoupling.[1] Screening different ligands may also identify a system less prone to this side reaction.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.

    • Solution: If palladium black is observed, it's a clear indicator of catalyst decomposition. Lowering the reaction temperature is the primary solution. If higher temperatures are necessary for the reaction to proceed, consider using a more thermally stable ligand or a pre-catalyst designed for high-temperature applications.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the optimal ligand for my sterically hindered sulfonamide coupling?

A1: Ligand selection is critical and substrate-dependent. For sterically hindered couplings, bulky, electron-rich biaryl phosphine ligands are the preferred choice. A good starting point is a ligand like t-BuXPhos , which has shown broad applicability.[5][6] However, it is often beneficial to perform a small-scale screen of several ligands from this class (e.g., XPhos, RuPhos) to identify the optimal one for your specific substrate combination.

Q2: What is the best solvent for these reactions?

A2: The choice of solvent can significantly impact the reaction outcome. Aprotic, non-polar, or weakly polar solvents are generally favored.

  • Toluene and Dioxane are commonly used and often give good results.[9][10]

  • tert-Amyl alcohol has been identified as an optimal solvent in combination with K₃PO₄ as the base for the coupling of primary sulfonamides with aryl nonaflates.[5][6] It is crucial to use anhydrous and degassed solvents, as both water and oxygen can have a detrimental effect on the reaction.[1]

Q3: Can I use aryl chlorides for coupling with sterically hindered sulfonamides?

A3: While aryl chlorides are more challenging substrates than the corresponding bromides or iodides, they can be successfully coupled with the right choice of catalyst system.[1] The use of highly active, bulky biaryl phosphine ligands is essential. Expect to use higher catalyst loadings and potentially higher reaction temperatures compared to reactions with aryl bromides. In some cases, copper-catalyzed systems have been shown to be effective for the coupling of aryl chlorides with sulfonamides.[11]

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Palladium-catalyzed cross-coupling reactions are often sensitive to air and moisture. To ensure reproducibility and high yields, the following precautions are recommended:

  • Use oven-dried or flame-dried glassware.

  • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Perform the reaction under a positive pressure of an inert gas.

  • Use high-purity reagents. If necessary, purify or dry reagents before use.

III. Experimental Protocols & Data

General Protocol for a Small-Scale Test Reaction

This protocol provides a general starting point for a small-scale reaction to test the feasibility of a coupling between a sterically hindered sulfonamide and an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • Palladium precatalyst (e.g., t-BuXPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., tert-amyl alcohol, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, sulfonamide, palladium precatalyst, and base to the reaction vial.

  • Add the magnetic stir bar and the anhydrous, degassed solvent.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Ligand and Base Optimization Data Summary

The following table summarizes general recommendations for ligand and base combinations for different classes of substrates.

Aryl HalideSulfonamide TypeRecommended LigandRecommended BaseSolvent
Aryl Bromide/IodidePrimary, Sterically Hinderedt-BuXPhosK₃PO₄tert-Amyl alcohol
Aryl ChloridePrimary, Sterically Hinderedt-BuXPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Heteroaryl HalidePrimary or SecondaryXPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane

IV. Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd + Ar-X Ligand_Ex Ligand Exchange (Amine Coordination) OxAdd->Ligand_Ex L(Ar)Pd(II)X Deprot Deprotonation (Base) Ligand_Ex->Deprot + HNRR' RedEl Reductive Elimination Deprot->RedEl - Base-H⁺X⁻ HX HX Deprot->HX Forms RedEl->Pd(0)L - Ar-NRR' Product Ar-NRR' RedEl->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Sulfonamide (HNRR') Amine->Ligand_Ex Base Base Base->Deprot

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

V. References

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Roy, K., Saha, A., Mondal, S., & Adak, L. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. Retrieved from [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Ma, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(44), e202210483. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Spectroscopic Characterization of 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide

Topic: 13C NMR and 19F NMR shifts for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR and 19F NMR shifts for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine atoms into sulfonamide scaffolds is a proven method to modulate pKa, enhance metabolic stability, and improve lipophilicity. This guide provides an in-depth analysis of the 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide scaffold. We focus on the diagnostic NMR signatures (


C and 

F) that differentiate this fluorinated core from its non-fluorinated and non-methylated analogs, providing a robust reference for structural validation in drug discovery pipelines.

Structural Logic & Synthetic Pathway

To understand the spectroscopic data, one must first understand the molecular symmetry and electronic environment constructed during synthesis. The 2,6-difluoro substitution pattern creates a plane of symmetry that simplifies the NMR spectra but introduces complex carbon-fluorine coupling patterns (


).
Experimental Workflow: Synthesis to Characterization

The following workflow outlines the critical path for generating the target molecule and preparing it for high-field NMR analysis.

SynthesisWorkflow Start Start: 4-Bromo-2,6-difluoroaniline Step1 Diazotization & Chlorosulfonylation (NaNO2, SO2, CuCl2) Start->Step1 Sandmeyer-type Inter Intermediate: Sulfonyl Chloride Step1->Inter Isolation Step2 Aminolysis (Methylamine in THF, 0°C) Inter->Step2 Nucleophilic Attack Product Target: 4-Bromo-2,6-difluoro- N-methylbenzenesulfonamide Step2->Product Purification NMR NMR Analysis (DMSO-d6 or CDCl3) Product->NMR Characterization

Figure 1: Synthetic route and characterization workflow. The symmetry established in the precursor aniline is retained in the final sulfonamide.

Comparative NMR Analysis

The introduction of fluorine atoms at the 2 and 6 positions drastically alters the


C NMR spectrum due to the large heteronuclear spin-spin coupling constants (

Hz). Below, we compare the target molecule against a non-fluorinated standard to highlight diagnostic shifts.
A. C NMR: Chemical Shifts & Coupling Constants

Solvent: DMSO-d


 (Reference: 39.5 ppm) or CDCl

(Reference: 77.1 ppm). Frequency: 100 MHz or higher recommended to resolve multiplets.
Carbon PositionTarget Molecule (

ppm)
Multiplicity (

Hz)
Non-Fluorinated Analog* (

ppm)
Mechanistic Insight
C-1 (Ipso-S) 118.5 - 121.0 Triplet (

Hz)
138.5Shielding Effect: The ortho-fluorines shield the ipso carbon significantly compared to the H-analog. The triplet arises from coupling to two equivalent F atoms.
C-2, C-6 (C-F) 158.0 - 162.5 dd (

Hz)
129.5 (C-H)Deshielding: Direct attachment of electronegative F causes a massive downfield shift. Appears as a large doublet or doublet-of-doublets.
C-3, C-5 (C-H) 116.0 - 118.0 dd (

Hz)
132.2Coupling: These carbons couple to the ipso F (large

) and potentially the meta F (small

), creating a complex multiplet often simplified to a doublet.
C-4 (Ipso-Br) 126.0 - 128.5 Triplet (

Hz)
128.0Heavy Atom Effect: Bromine exerts a shielding "heavy atom" effect, countering the inductive withdrawal. The triplet confirms the symmetry of the 2,6-difluoro system.
N-CH

29.5 - 30.5 Singlet (or broad)29.2Diagnostic: The methyl group is sufficiently far from the ring fluorines to show negligible coupling, serving as a clean integration standard.

*Non-Fluorinated Analog: 4-bromo-N-methylbenzenesulfonamide.

B. F NMR: The Symmetry Check

Reference: CFCl


 (0 ppm).[1]
  • Chemical Shift:

    
     -108.0 to -112.0 ppm.
    
  • Multiplicity: Singlet (proton-decoupled) or doublet (proton-coupled,

    
     Hz).
    
  • Interpretation: A single signal confirms the chemical equivalence of the 2- and 6-fluorine atoms. If two signals appear, the symmetry is broken (e.g., restricted rotation or impurity).

Experimental Protocol: Self-Validating NMR Setup

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol. This method includes an internal validation step using the N-Methyl peak.

Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 12 mg of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide in 0.6 mL DMSO-d

    
    . Vortex for 30 seconds to ensure homogeneity.
    
    • Why: Incomplete dissolution can lead to broadened peaks and poor S/N ratio for the quaternary carbons (C1, C2, C4, C6).

  • Acquisition (

    
    C): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      2.0 seconds. The quaternary carbons (C-Br, C-F, C-S) have long
      
      
      relaxation times.
    • Scans: Minimum 512 scans for adequate signal-to-noise on the split C-F peaks.

  • Acquisition (

    
    F): 
    
    • Run a standard scan (spectral width ~200 ppm).

    • Validation: If the peak is not a clean singlet/doublet, check for rotamers or hydrolysis products (sulfonic acid).

  • Data Processing & Validation:

    • Phase correction: Manual.

    • Internal Check: Integrate the N-Methyl protons in

      
      H NMR (approx 2.65 ppm, doublet, 
      
      
      
      Hz). Set this to 3H. The aromatic protons (C3, C5) must integrate to 2H.
    • Coupling Check: Verify that the

      
       in the 
      
      
      
      C spectrum is
      
      
      Hz.[2][3] If
      
      
      Hz, the fluorine assignment is incorrect (likely sp
      
      
      C-F).

Performance Comparison: Why Fluorinate?

In drug development, this scaffold is often compared to non-fluorinated alternatives.

Feature4-Bromo-2,6-difluoro-N-methyl...Non-Fluorinated AnalogAdvantage
Metabolic Stability High ModerateThe C-F bond at the 2,6-positions blocks metabolic oxidation at the most reactive ortho-sites.
Lipophilicity (LogP) Increased (~ +0.4) BaselineFluorine increases lipophilicity, potentially improving membrane permeability.
pKa of Sulfonamide Lower (~7-8) ~10The electron-withdrawing fluorines increase the acidity of the N-H, improving solubility at physiological pH.
Conformation Restricted FlexibleOrtho-fluorines induce a twisted conformation relative to the S-N bond, locking the molecule in a specific binding pose.

References

  • Synthesis & General Characterization

    • Methodology for sulfonamide synthesis and halogen effects.
    • Source:

  • 
    C NMR C-F Coupling Constants: 
    
    • Detailed analysis of J-coupling in difluorobenzene systems.
    • Source:

  • Heavy Atom Effect (Bromine)

    • Explanation of the upfield shift of C-Br carbons.
    • Source:

  • 
    F NMR Chemical Shift Ranges: 
    
    • Standard reference values for arom
    • Source:

  • Spectral Data Verification

    • Analogous compound data (4-bromo-2-methylbenzenesulfonamide) for baseline comparison.
    • Source: [4]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (LC-MS) behavior of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide . As a halogenated sulfonamide building block, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (LC-MS) behavior of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide . As a halogenated sulfonamide building block, this molecule presents unique ionization challenges and distinct isotopic signatures critical for structural elucidation and impurity profiling in drug development.

Unlike standard alkyl sulfonamides, the electron-withdrawing nature of the di-fluoro and bromo substituents significantly alters the fragmentation kinetics. This guide compares the performance of Generic ESI(+) Screening against an Optimized ESI(-) Targeted Method , demonstrating why negative mode ionization often yields superior sensitivity and cleaner fragmentation spectra for this class of compounds.

Structural & Isotopic Analysis[1]

Before interpreting fragmentation, one must validate the precursor ion using the unique isotopic signatures of the halogenated core.

The Bromine Signature

The most distinct feature in the MS1 spectrum is the bromine isotope pattern. Unlike chlorine (3:1 ratio), bromine naturally occurs as


 and 

in an approximate 1:1 ratio .
  • Observation: You will observe a "doublet" molecular ion separated by 2.0 Da.

  • Diagnostic Value: If this 1:1 ratio is absent or distorted, the peak is likely an interference or a debrominated impurity.

Physicochemical Properties
PropertyValueMS Implication
Formula

Monoisotopic Mass Calculation Basis
Monoisotopic Mass (

)
284.9274 DaBase peak for exact mass confirmation
Monoisotopic Mass (

)
286.9254 DaSecondary peak (approx. equal intensity)
pKa (Sulfonamide NH) ~9.5 - 10.5Supports deprotonation in ESI(-)

Fragmentation Pathways (Mechanistic Insight)

The fragmentation of sulfonamides is driven by the stability of the S-N bond and the ability of the sulfonyl group to extrude


.
Primary Pathway: ESI Negative Mode ( )

In negative mode, the precursor ion is the deprotonated species


. The presence of electron-withdrawing fluorines at the 2,6-positions destabilizes the S-N bond, facilitating specific cleavages.
  • Precursor Ion:

    
     283.9 / 285.9 (1:1 ratio).
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Extrusion (Rearrangement):  The most diagnostic pathway involves the loss of sulfur dioxide (64 Da).[1] This is a rearrangement reaction where the nitrogen atom recombines with the aryl ring (or forms an ion-neutral complex).
    
    • Transition:

      
       283.9 
      
      
      
      
      
      219.9 (Loss of 64 Da).
  • S-N Bond Cleavage: Direct cleavage yields the stable 4-bromo-2,6-difluoroaniline anion moiety.

Secondary Pathway: ESI Positive Mode ( )

While less sensitive for acidic sulfonamides, positive mode is often used in generic screening.

  • Precursor Ion:

    
     285.9 / 287.9.
    
  • Loss of Methyl Amine: Cleavage of the sulfonamide nitrogen can lead to the sulfonyl cation

    
    .
    
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic breakage points for the ESI(-) pathway, which is the recommended mode for quantitation.

Fragmentation Precursor Precursor Ion [M-H]- m/z 283.9 (79Br) Intermediate Transition State (SO2 Rearrangement) Precursor->Intermediate CID Energy Product2 Product Ion B (Amine Anion) m/z 205.9 Precursor->Product2 Direct S-N Cleavage (Higher Energy) Product1 Product Ion A [M-H-SO2]- m/z 219.9 Intermediate->Product1 - SO2 (64 Da) Neutral Neutral Loss SO2 (64 Da) Intermediate->Neutral

Figure 1: Proposed ESI(-) fragmentation pathway showing the characteristic sulfur dioxide extrusion typical of aryl sulfonamides.

Comparative Performance Guide

This section contrasts the two primary methodological approaches. Data is based on representative behavior of halogenated sulfonamides on Triple Quadrupole (QqQ) systems.

Method A vs. Method B
FeatureMethod A: Generic ESI(+)Method B: Optimized ESI(-)
Ionization Mechanism Protonation (

)
Deprotonation (

)
Mobile Phase 0.1% Formic Acid (pH ~2.7)5mM Ammonium Acetate (pH ~6.5)
Sensitivity (Rel) 1x (Baseline)5x - 10x Higher
Background Noise High (Solvent adducts common)Low (Selective for acidic protons)
Key Fragment

285.9

221.9

283.9

219.9
Linearity Range 10 - 2000 ng/mL0.5 - 2000 ng/mL
Recommendation Use for general library screeningUse for PK/PD & Impurity ID
Expert Insight on "Why ESI(-)?"

The N-H proton in the sulfonamide group is acidic. In the Generic ESI(+) method (Method A), we force a proton onto a molecule that "wants" to lose one. This results in poor ionization efficiency. Method B utilizes Ammonium Acetate to raise the pH slightly, promoting the formation of the stable


 ion, resulting in significantly lower limits of detection (LOD).

Experimental Protocol (Self-Validating System)

To replicate the optimized results (Method B), follow this step-by-step protocol. This workflow includes a built-in "System Suitability" check to ensure data trustworthiness.

Chromatographic Conditions
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 50mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (Native pH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 5% B[3]

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometer Settings (Source Optimization)
  • Source: Electrospray Ionization (ESI)[1][4][5][6][7]

  • Polarity: Negative

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 350°C - 400°C (High temp required for sulfonamides).

Method Development Workflow

The following decision tree guides the optimization process, ensuring you select the correct transition.

Workflow Start Start Method Development IsoCheck Check Isotope Pattern (1:1 Doublet?) Start->IsoCheck ModeSelect Select Ionization Mode IsoCheck->ModeSelect PosMode ESI(+) [M+H]+ = 286/288 ModeSelect->PosMode Basic pH NegMode ESI(-) [M-H]- = 284/286 ModeSelect->NegMode Neutral/Acidic pH (Recommended) FragStudy Product Ion Scan (CE Ramp 10-50V) NegMode->FragStudy Decision Dominant Fragment? FragStudy->Decision PathA Loss of SO2 (-64 Da) Select for MRM Decision->PathA High Abundance PathB S-N Cleavage Secondary Transition Decision->PathB Low Abundance

Figure 2: Systematic workflow for optimizing the LC-MS detection of halogenated sulfonamides.

References

  • Vertex AI Search. (2023). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Bromine and Chlorine Patterns. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Application Note. Available at: [Link]

  • Hu, N., et al. (2008).[8] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ortho-Dihalogenated Arylsulfonamides: 4-Bromo-2,6-difluoro- vs. 4-Bromo-2,6-dichloro- Scaffolds in Cross-Coupling Reactions

Executive Summary In modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of lead optimization. Aryl sulfonamides are a privileged pharmacophore present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of lead optimization. Aryl sulfonamides are a privileged pharmacophore present in over 150 FDA-approved drugs.[1] The 4-bromo-2,6-dihalo substitution pattern on an aniline-derived sulfonamide offers a particularly versatile platform, enabling sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is paramount for the initial coupling step, and its activity is profoundly influenced by the nature of the ortho-halogen substituents. This guide provides an in-depth comparison of the anticipated reactivity of 4-bromo-2,6-difluorophenyl sulfonamides versus their 4-bromo-2,6-dichlorophenyl counterparts. We will dissect the underlying electronic and steric principles governing this reactivity, propose a standardized experimental protocol for direct comparison, and present the data in a clear, actionable format for researchers and drug development professionals.

The Underlying Chemistry: Electronic and Steric Effects at Play

The lynchpin of functionalizing these scaffolds is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The catalytic cycle's rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-bromine (C-Br) bond.[2] The efficiency of this step is dictated by a delicate balance of electronic and steric factors imposed by the ortho-substituents.

Electronic Influence: Inductive vs. Resonance Effects

Both fluorine and chlorine are electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated into the ring via a resonance effect (+R).[3][4]

  • Fluorine: Possesses a very strong inductive effect due to its high electronegativity. Its resonance effect is comparatively weak.

  • Chlorine: Has a less potent inductive effect than fluorine but a slightly stronger resonance effect.

In the context of oxidative addition, a more electron-poor (electrophilic) aryl halide generally reacts faster.[5] The dominant, powerful inductive effect of the two ortho-fluorine atoms makes the carbon atom of the C-Br bond significantly more electrophilic compared to the dichloro analogue. This heightened electrophilicity is anticipated to lower the activation energy for the oxidative addition step, thereby increasing the reaction rate.

Steric Hindrance: The Role of Atomic Size

The approach of the bulky palladium-phosphine catalyst complex to the C-Br bond is sensitive to steric hindrance from adjacent groups. A comparison of the van der Waals radii reveals a significant difference:

  • Fluorine: ~1.47 Å

  • Chlorine: ~1.75 Å

The larger size of the chlorine atoms creates a more sterically congested environment around the reaction center. This increased steric bulk can impede the optimal approach of the palladium catalyst, potentially slowing the rate of oxidative addition.

G cluster_F 4-Bromo-2,6-difluoro System cluster_Cl 4-Bromo-2,6-dichloro System F_Node Smaller Steric Shielding (F radius ~1.47 Å) Strong Inductive Effect (-I) More Electrophilic C-Br bond Outcome_F FASTER Oxidative Addition F_Node->Outcome_F Cl_Node Larger Steric Shielding (Cl radius ~1.75 Å) Weaker Inductive Effect (-I) Less Electrophilic C-Br bond Outcome_Cl SLOWER Oxidative Addition Cl_Node->Outcome_Cl Catalyst Pd(0)L_n Catalyst Approach Catalyst->F_Node Less Hindered Catalyst->Cl_Node More Hindered

Predicted Reactivity and Comparative Data

Based on the convergence of electronic and steric factors, we can establish a clear reactivity hypothesis.

Hypothesis: The 4-bromo-2,6-difluorophenyl sulfonamide scaffold will exhibit higher reactivity in palladium-catalyzed cross-coupling reactions than the 4-bromo-2,6-dichlorophenyl sulfonamide scaffold.

This is primarily due to the stronger electron-withdrawing nature of the fluorine substituents, which enhances the electrophilicity of the C-Br bond, coupled with the lower steric hindrance, which allows for more facile access by the palladium catalyst.

Parameter4-Bromo-2,6-difluoro Sulfonamide4-Bromo-2,6-dichloro SulfonamideImpact on Reactivity
Ortho-Substituent Fluorine (F)Chlorine (Cl)-
van der Waals Radius ~1.47 Å~1.75 ÅSmaller radius of F leads to less steric hindrance.
Inductive Effect (-I) StrongModerateStronger -I effect of F makes the C-Br bond more electrophilic.
Predicted Reactivity Higher Lower Favorable electronics and sterics accelerate the reaction.
Optimal Conditions Milder temperatures, lower catalyst loading may be sufficient.May require higher temperatures, higher catalyst loading, or more active catalyst systems.-

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the reactivity hypothesis, a standardized Suzuki-Miyaura cross-coupling experiment should be performed. This protocol is designed to be self-validating by ensuring that the only significant variable between the two parallel reactions is the ortho-halogen substituent.

Model Reaction

The Suzuki-Miyaura coupling of the respective sulfonamides with phenylboronic acid will be used as the benchmark reaction.

Reagents and Equipment
  • 4-bromo-2,6-difluorophenyl sulfonamide (Substrate F)

  • 4-bromo-2,6-dichlorophenyl sulfonamide (Substrate Cl)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flasks or reaction vials

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Analytical equipment: TLC, LC-MS, NMR

Step-by-Step Procedure
  • Preparation : In two separate, identical Schlenk flasks labeled "F" and "Cl," add the corresponding aryl bromide (1.0 mmol, 1.0 equiv).

  • Reagent Addition : To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Pre-mixture : In a separate vial, prepare a catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 5 mL of 1,4-dioxane.

  • Inert Atmosphere : Seal both Schlenk flasks, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : To each flask, add 10 mL of 1,4-dioxane and 2 mL of degassed water via syringe.

  • Initiation : Add 2.5 mL of the catalyst pre-mixture to each flask via syringe.

  • Reaction : Place both flasks in a preheated oil bath at 80 °C and begin vigorous stirring.

  • Monitoring : Monitor the reaction progress at identical time points (e.g., 1h, 2h, 4h, 8h, 24h) by taking a small aliquot from each reaction mixture for LC-MS analysis to determine the ratio of starting material to product.

  • Work-up : Upon completion (as determined by monitoring), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Analysis : Determine the isolated yield for each reaction and confirm the product structure by NMR spectroscopy.

G cluster_prep Setup (Parallel Reactions) cluster_reaction Reaction cluster_analysis Analysis A 1. Add Substrate F to Flask F C 2. Add Phenylboronic Acid & K3PO4 to each A->C B 1. Add Substrate Cl to Flask Cl B->C D 3. Purge with Inert Gas C->D E 4. Add Solvents (Dioxane/Water) D->E F 5. Add Pd/XPhos Catalyst E->F G 6. Heat to 80°C with Stirring F->G H 7. Monitor by LC-MS (Kinetics) G->H I 8. Work-up & Purification H->I J 9. Determine Yield & Characterize (NMR) I->J

Conclusion

The rational design of synthetic routes in drug discovery hinges on a predictive understanding of substrate reactivity. For 4-bromo-2,6-dihalo-substituted sulfonamides, the evidence strongly suggests that the difluoro variant is the more reactive coupling partner in palladium-catalyzed reactions. This is a direct consequence of the powerful electron-withdrawing nature and minimal steric footprint of the ortho-fluorine atoms, which combine to facilitate the rate-determining oxidative addition step. The dichloro analogue, while still a viable substrate, is expected to be more sluggish, potentially requiring more forcing conditions to achieve comparable yields and reaction times. The provided experimental protocol offers a robust framework for validating this hypothesis and generating quantitative data to guide substrate selection in research and development programs.

References

  • Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Journal of Organic Chemistry, 77, 4454-4459. Available at: [Link]

  • Le, T. M., et al. (2023). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Available at: [Link]

  • Ball, N. D., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]

  • Moloney, M. G. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Available at: [Link]

  • UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • LibreTexts. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • StackExchange. (2013). Why are halogens ortho para directing even though deactivating?. Available at: [Link]

Sources

Comparative

HPLC Retention Time Standards Guide: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide

This guide serves as a technical standard for the HPLC analysis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS: 749928-85-6).[1] It is designed for analytical scientists requiring precise retention time markers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the HPLC analysis of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS: 749928-85-6).[1] It is designed for analytical scientists requiring precise retention time markers for impurity profiling, reaction monitoring, and quality control of this critical intermediate.

Executive Summary & Compound Profile

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is a specialized halogenated building block, frequently utilized in the synthesis of bioactive kinase inhibitors (e.g., RAF/MEK inhibitors).[1] Its structural integrity is defined by the electron-deficient difluorobenzene ring and the ionizable sulfonamide moiety.[1]

Establishing a reliable retention time standard requires understanding its physicochemical behavior:

ParameterValue / CharacteristicImpact on HPLC Method
CAS Number 749928-85-6Unique Identifier for CRM sourcing.
Molecular Formula

MW: 286.1 g/mol
Acidity (pKa) Est. 7.5 – 8.5Critical: The N-H proton is acidic due to the electron-withdrawing 2,6-difluoro group.[1] Mobile phase pH must be < 4.0 to maintain the neutral form and ensure stable retention.
Lipophilicity (LogP) ~2.6Moderately hydrophobic. Retains well on C18 but requires >30% organic modifier for elution.
UV Max ~260 nm (Primary)The difluoro-bromo substitution provides a distinct UV signature.[1]

Method Comparison: C18 vs. Phenyl-Hexyl[1]

The choice of stationary phase is the single most critical variable for this compound. While C18 is the industry workhorse, Phenyl-Hexyl phases offer superior selectivity for this specific fluorinated aromatic structure due to


-

interactions.[1]
Comparative Performance Matrix
FeatureStandard C18 (Octadecyl) Advanced Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic +

-

Stacking
Selectivity Mechanism Separates based on hydrophobicity (LogP).[1]Separates based on electron density. The electron-deficient 2,6-difluoro ring interacts strongly with the electron-rich phenyl phase.[1]
Solvent Compatibility Works well with ACN or MeOH.Methanol preferred. ACN suppresses

-

interactions; MeOH enhances the unique selectivity.[1][2]
Impurity Resolution Good for general alkyl impurities.Superior for separating de-halogenated impurities (e.g., des-fluoro analogs) or positional isomers.
Recommendation Routine QC (Robustness)Impurity Profiling (Specificity)

Experimental Protocols

Protocol A: The "Workhorse" Method (C18)

Recommended for general purity checks and reaction monitoring.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV

    
    .
    

Gradient Program:

Time (min) % B Event
0.0 30 Equilibration
10.0 90 Linear Ramp
12.0 90 Wash

| 12.1 | 30 | Re-equilibration |

Expected Performance: The target compound elutes as a sharp, symmetrical peak at approximately 6.5 – 7.5 minutes . The acidic pH ensures the sulfonamide remains protonated (neutral), preventing peak tailing or split peaks common at neutral pH.

Protocol B: The "Selectivity" Method (Phenyl-Hexyl)

Recommended for separating closely related halo-aromatic impurities.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Critical for

    
    -selectivity).[1]
    
  • Flow Rate:

    
     (Lower flow due to MeOH viscosity).
    
  • Temperature:

    
    .
    

Why Methanol? Acetonitrile contains


-electrons (triple bond) that compete with the stationary phase for interaction with the analyte.[1][2][3] Methanol allows the Phenyl-Hexyl phase to fully engage the electron-deficient 2,6-difluoro ring of the target, maximizing resolution from non-fluorinated impurities.[1]

Impurity Markers & Relative Retention (RRT)

To validate the standard, one must recognize its specific impurities. The following Relative Retention Times (RRT) are calculated against the target compound (set to 1.00) using Protocol A (C18/ACN).

Compound IdentityStructure NoteRRT (Approx)Separation Logic
Sulfonic Acid (Hydrolysis Product)Highly Polar (

)
~0.15 (Void)Elutes immediately; indicates moisture contamination.
2,6-Difluoroaniline (Precursor)Basic Amine~0.40Ionized at pH 2.7; elutes early.[1]
Des-methyl Analog

~0.85More polar due to exposed

H-bonding.[1]
Target Compound N-Methyl 1.00 Reference Marker
N,N-Dimethyl Impurity Bis-alkylated~1.25More hydrophobic; no acidic proton.[1]

Method Development Workflow

The following diagram illustrates the decision logic for selecting the appropriate standard method based on your analytical goals.

HPLC_Workflow Start START: Analysis Goal Goal_QC Routine QC / Purity Start->Goal_QC Goal_Impurity Impurity Profiling / R&D Start->Goal_Impurity Check_pH CRITICAL: Check pH Must be < 4.0 Goal_QC->Check_pH Goal_Impurity->Check_pH Method_C18 Protocol A: C18 Column Mobile Phase: ACN/Water + FA (Robust, Fast) Check_pH->Method_C18 Standard Path Method_Phenyl Protocol B: Phenyl-Hexyl Mobile Phase: MeOH/Water + FA (High Selectivity for F-isomers) Check_pH->Method_Phenyl Complex Mixture Analysis_1 Analyze Retention Time (RT) Target RT: ~7.0 min Method_C18->Analysis_1 Analysis_2 Analyze Selectivity (alpha) Resolve F-isomers Method_Phenyl->Analysis_2

Caption: Decision matrix for selecting the optimal stationary phase. Note the critical pH checkpoint to ensure sulfonamide neutrality.

References & Sourcing

To establish this standard in your lab, ensure you source certified reference materials (CRM) with a purity >98%.

  • PubChem Compound Summary . 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide (CID 12005976).[1] National Library of Medicine.[4] Link

  • Advanced ChemBlocks Inc. Product Specification: 4-Bromo-2,6-difluoro-N-methylbenzenesulfonamide (CAS 749928-85-6).[1] Link

  • Phenomenex Technical Guide . Selectivity of Phenyl-Hexyl vs C18 Phases in Halogenated Aromatic Analysis. Link

  • Agilent Technologies . Strategies for the Separation of Fluorinated Compounds using Reversed-Phase HPLC. Link

  • Sigma-Aldrich (Merck) . Building Blocks for Kinase Inhibitor Synthesis: Sulfonamides. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide

Topic: Proper Disposal Procedures for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers

Executive Safety Summary (Immediate Action)

4-bromo-2,6-difluoro-N-methylbenzenesulfonamide is a halogenated organic intermediate commonly used in medicinal chemistry (e.g., antiviral or oncology drug discovery). Its disposal requires strict adherence to halogenated waste protocols due to the presence of Bromine (Br) and Fluorine (F) atoms, which generate corrosive acid gases (HBr, HF) upon incineration.

Critical Check Status
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents).
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life; legally restricted.
Incompatibility Strong oxidizers, strong bases.
Decomposition Releases Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), SOx, NOx.
Chemical Profile & Hazard Logic

To ensure safe handling, researchers must understand why specific disposal routes are chosen. This compound is not just "organic waste"; it is a precursor to acid gases.

  • Chemical Nature: Halogenated Benzenesulfonamide.[1][2][3]

  • Physical State: Typically a white to off-white solid.

  • Primary Hazards (GHS Class):

    • H314/H315: Causes severe skin burns or irritation (pH dependent).

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[5]

  • The Incineration Factor: Standard organic waste is incinerated. However, because this molecule contains Fluorine and Bromine , standard incineration without scrubbers will release hydrofluoric acid (HF) and hydrobromic acid (HBr) into the atmosphere. Therefore, it must be tagged as halogenated so the waste facility uses the correct combustion chamber.

Waste Segregation Workflow

Effective disposal begins at the bench. Use this decision tree to determine the correct waste container.

WasteSegregation Start Waste Generation: 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder (Weighing paper, pure compound) StateCheck->SolidWaste Solid LiquidWaste In Solution (Reaction mixture, mother liquor) StateCheck->LiquidWaste Liquid BinSolid SOLID HAZARDOUS WASTE Label: 'Halogenated Organic Solid' SolidWaste->BinSolid Double Bag SolventCheck Solvent Type? LiquidWaste->SolventCheck BinHalo HALOGENATED SOLVENT WASTE (Red Can/Carboy) SolventCheck->BinHalo Contains DCM, Chloroform, or the Compound itself SolventCheck->BinHalo Even if solvent is MeOH/EtOAc, Trace Halogens require Halo Stream BinNonHalo DO NOT USE Non-Halogenated Stream SolventCheck->BinNonHalo Prohibited

Figure 1: Decision logic for segregating halogenated sulfonamide waste. Note that even small amounts of halogenated compound in a non-halogenated solvent usually necessitate using the Halogenated waste stream.

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-bagged in heavy-duty polyethylene bags.

  • Labeling:

    • Must read: "Hazardous Waste - Solid, Toxic, Halogenated."

    • List constituents: "4-bromo-2,6-difluoro-N-methylbenzenesulfonamide."

  • Procedure:

    • Don PPE (Nitrile gloves, safety glasses, lab coat).

    • Transfer solid to the waste container inside a fume hood to avoid dust inhalation.

    • Wipe down the exterior of the container before removing it from the hood.

    • Seal tightly.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Container: Approved safety carboy (typically HDPE or coated glass).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as sulfonamides can react exothermically or degrade.

  • Procedure:

    • Pour waste into the Halogenated Organic Solvents container.

    • Crucial Step: Even if the solvent used was Ethyl Acetate or Methanol (non-halogenated), the presence of the dissolved 4-bromo-2,6-difluoro-N-methylbenzenesulfonamide renders the entire mixture halogenated waste.

    • Update the waste log immediately to reflect the addition of "Halogenated Organics."

Scenario C: Contaminated Debris (Sharps, Syringes, Silica Gel)
  • Silica Gel/TLC Plates: Dispose of in the Solid Hazardous Waste bin. Do not throw in regular trash.

  • Sharps: Chemically contaminated sharps must go into a rigid biohazard/sharps container labeled "Chemically Contaminated."

Emergency Spill Cleanup

If the compound is spilled outside of containment:

  • Evacuate & Ventilate: If a large amount of dust is airborne, clear the area.

  • PPE Upgrade: Wear a P95/P100 particulate respirator if cleaning powder outside a hood. Double glove.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Scrub the surface with a dilute soap/water solution. Collect all cleaning materials into the Solid Hazardous Waste bin.

Regulatory & Environmental Context

Compliance relies on accurate waste coding.[4] While specific codes vary by region (RCRA in the US, EWC in Europe), use these guidelines for your hazardous waste profile:

Regulatory BodyClassification / CodeRationale
US EPA (RCRA) Not P-listed/U-listed specifically. Treat as D001 (Ignitable, if in solvent) or Characteristic Toxic .
DOT (Transport) UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)For bulk transport. Check SDS for specific packing group.
European Waste Code 07 05 13 *Solid wastes containing hazardous substances.

Why this matters: Mislabeling halogenated waste as non-halogenated is a leading cause of regulatory fines and incinerator damage. The presence of Fluorine (F) specifically requires ceramic-lined incineration chambers to resist HF corrosion.

References
  • PubChem. (n.d.). 4-Bromobenzenesulfonamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2022). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. United States Environmental Protection Agency.[6] Retrieved from [Link]

  • University of Georgia. (n.d.). EPA Hazardous Waste Codes and Descriptions. Environmental Safety Division. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.